1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
Description
BenchChem offers high-quality 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h5-6,12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKAQAIVGBXRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-99-2 | |
| Record name | 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol in CNS Drug Discovery
Executive Summary: The Ortho-Fluorine Advantage
In the landscape of Central Nervous System (CNS) drug discovery, the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold remains a "privileged structure," forming the core of numerous dopaminergic and serotonergic ligands. However, standard tetralin derivatives often suffer from rapid metabolic clearance via benzylic oxidation or aromatic hydroxylation.
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol represents a high-value pharmacophore probe and strategic intermediate. By introducing a fluorine atom at the C1 position—ortho to the C2-hydroxyl group—medicinal chemists can exploit the "Fluorine Effect" to achieve three critical objectives:
-
Metabolic Blockade: Steric and electronic protection of the benzylic C1 position against CYP450-mediated oxidation.
-
pKa Modulation: Inductive acidification of the C2-hydroxyl (or derived amine), altering hydrogen bond donor/acceptor profiles.
-
Conformational Locking: The C1-F substituent induces specific ring puckering preferences, potentially freezing the bioactive conformation required for GPCR binding (e.g., MT1/MT2 or 5-HT receptors).
This guide details the synthesis, physicochemical properties, and therapeutic utility of this scaffold, moving beyond basic characterization to application in high-affinity ligand design.
Chemical Biology & Pharmacophore Analysis
The "Ortho-Effect" in Ligand Binding
The 1-Fluoro-2-hydroxy motif is not merely a passive scaffold; it is an active modulator of binding affinity. In many CNS targets (specifically Melatonin and Serotonin receptors), the binding pocket contains a hydrophobic cleft adjacent to a polar anchoring site (Serine or Threonine residues).
-
Steric Bulk: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but significantly smaller than a Methyl group. This allows the 1-Fluoro derivative to probe "tight" pockets where a methyl group would cause steric clash, while still providing enough bulk to restrict bond rotation.
-
Electronic Withdrawal: The strong electronegativity of fluorine (
) lowers the pKa of the adjacent C2-OH. This increases the acidity of the hydroxyl proton, potentially strengthening H-bond interactions with receptor side chains.
Metabolic Stability Logic
The primary failure mode for tetralin-based drugs is often benzylic oxidation at C1 or C4. Replacing the C1-Hydrogen with Fluorine effectively "caps" this metabolic soft spot.
Figure 1: Mechanism of metabolic stabilization via C1-fluorination. The high bond dissociation energy of C-F prevents CYP-mediated hydrogen abstraction.
Synthetic Access & Chiral Resolution
The therapeutic potential of this scaffold is strictly dependent on stereochemistry . The (2S) and (2R) enantiomers often display distinct pharmacological profiles. The following workflow ensures high enantiomeric excess (ee).
Synthesis Workflow
Figure 2: Enantioselective synthesis pathway from 1-tetralone to the chiral alcohol and subsequent amine derivatives.
Key Experimental Protocol: Enantioselective Reduction
Note: This protocol assumes the prior synthesis of 1-fluoro-2-tetralone or 1-fluoro-1-tetralone depending on the specific isomer target. Here we focus on the reduction of the ketone to the alcohol.
Objective: Synthesis of (S)-1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol.
-
Catalyst Preparation: In a glovebox, mix [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5 mol%) with the substrate (1-fluoro-2-tetralone) in degassed DMF.
-
Reaction: Add a 5:2 mixture of Formic Acid:Triethylamine (azeotropic mix) slowly at 0°C.
-
Incubation: Stir at room temperature for 12–24 hours. Monitor consumption of ketone via TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with water, extract with CH2Cl2 (3x). Wash organic layer with sat. NaHCO3 and brine.
-
Purification: Flash column chromatography on silica gel.
-
Validation: Assess enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Therapeutic Applications
Melatonergic Agonists (MT1/MT2)
The naphthalene ring of melatonin agonists (like Agomelatine) mimics the indole core of melatonin.
-
Application: 1-Fluoro-tetralin-2-ol serves as a bioisostere for the methoxy-naphthalene group found in Agomelatine.
-
Mechanism: The C2-hydroxyl (or methoxy derivative) binds to His195 in the MT1 receptor. The C1-Fluorine occupies a small hydrophobic pocket, increasing binding residence time by reducing oxidative clearance.
Serotonin (5-HT) & Dopamine (D2) Ligands
This is the most potent application. The alcohol is converted to 1-Fluoro-2-aminotetralin , a rigid analog of amphetamine/dopamine.
| Parameter | Native 2-Aminotetralin | 1-Fluoro-2-Aminotetralin | Therapeutic Benefit |
| LogP | 2.1 | 2.4 | Improved Blood-Brain Barrier (BBB) penetration. |
| Metabolic Site | C1 (Benzylic) | C1 Blocked | Extended half-life (t1/2). |
| Receptor Selectivity | Broad (5-HT/DA) | Tunable | Fluorine orientation can favor 5-HT1A over D2. |
| pKa (Amine) | ~10.5 | ~9.8 | Increased fraction of non-ionized drug at physiological pH. |
Case Study: 5-HT1A Agonism Fluorinated aminotetralins have shown efficacy as anxiolytics without the sedative side effects of benzodiazepines. The fluorine atom prevents the formation of catechol-like metabolites that can cause toxicity.
Experimental Validation: Microsomal Stability Assay
To confirm the "Fluorine Effect" on metabolic stability, the following assay is mandatory for any derivative synthesized from this scaffold.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: Incubate 1-Fluoro-derivative (1 µM) vs. Non-fluorinated control (1 µM).
-
Cofactor: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (Warfarin).
-
Analysis: LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Expected Result: The 1-Fluoro derivative should exhibit a >30% reduction in intrinsic clearance compared to the non-fluorinated parent.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link
-
Gilligan, P. J., et al. (2009). Synthesis and SAR of novel 2-amino-tetralins as potent and selective serotonin 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(18), 6691-6704. (Demonstrates tetralin utility in 5-HT ligands). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
The Strategic Imperative of Fluorination: Enhancing Metabolic Stability of Tetrahydronaphthalenols in Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic agents.[1] The tetrahydronaphthalenol scaffold, a privileged structure in medicinal chemistry, is no exception to this metabolic vulnerability, often undergoing extensive phase I and phase II metabolism.[2][3] This guide provides a comprehensive, in-depth exploration of a powerful strategy to mitigate these challenges: the strategic incorporation of fluorine. Moving beyond the simplistic rationale of C-F bond strength, we will delve into the nuanced physicochemical and electronic effects of fluorination that collectively enhance the metabolic stability of tetrahydronaphthalenol-based drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing and optimizing the metabolic fate of these important molecules.
The Challenge: Metabolic Liabilities of the Tetrahydronaphthalenol Scaffold
The tetrahydronaphthalenol core, with its phenolic hydroxyl group and partially saturated carbocyclic ring, presents several metabolic "soft spots." Understanding these vulnerabilities is the first step toward rational drug design aimed at enhancing stability.
Phase I Metabolism: The Cytochrome P450 Battleground
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the majority of phase I oxidative metabolism of xenobiotics.[3][4] For tetrahydronaphthalenols, the primary sites of CYP-mediated oxidation are:
-
Aromatic Hydroxylation: The electron-rich aromatic ring is susceptible to electrophilic attack by the highly reactive iron-oxo species within the CYP active site, leading to the formation of catechol and other hydroxylated metabolites.[4]
-
Benzylic and Aliphatic Hydroxylation: The C-H bonds on the saturated portion of the tetrahydronaphthalene ring, particularly at the benzylic positions, are also prone to oxidation.[4]
These oxidative transformations not only inactivate the parent molecule but can also introduce new functional groups that are readily conjugated in phase II metabolism.
Phase II Metabolism: The Conjugation Conundrum
The phenolic hydroxyl group of the tetrahydronaphthalenol scaffold is a prime target for phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach polar moieties (glucuronic acid, sulfate) to the molecule, significantly increasing its water solubility and facilitating its excretion.[4] While essential for detoxification, rapid conjugation can severely limit the oral bioavailability and in vivo exposure of phenolic drug candidates.[5]
The Fluorine Solution: More Than Just a Stronger Bond
The strategic placement of fluorine atoms on the tetrahydronaphthalenol scaffold can profoundly influence its metabolic fate. While the high strength of the C-F bond (approximately 105 kcal/mol) compared to a C-H bond (approximately 98 kcal/mol) contributes to blocking direct oxidation at a specific site, the true power of fluorination lies in its ability to modulate the electronic properties of the entire molecule.[6][7]
Altering Electronic Landscapes to Deter CYP450s
Fluorine is the most electronegative element, and its introduction into the aromatic ring of a tetrahydronaphthalenol has significant electronic consequences:
-
Inductive Electron Withdrawal: Fluorine's strong inductive effect withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. This "deactivation" of the ring reduces the rate of aromatic hydroxylation.[4][8]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's pKa, dipole moment, and lipophilicity.[9] These changes can affect how the molecule binds within the active site of metabolizing enzymes, potentially reducing its affinity for the enzyme and, consequently, its rate of metabolism.[4]
A Case Study in Action: Blocking Metabolic Hot Spots
Consider a hypothetical tetrahydronaphthalenol where metabolic identification studies have revealed that the primary route of metabolism is hydroxylation at the para-position of the aromatic ring. By introducing a fluorine atom at this position, medicinal chemists can effectively "block" this metabolic hotspot.[6][10] This forces the metabolism to proceed through alternative, often slower, pathways, thereby increasing the overall metabolic stability of the compound.
In Vitro Assessment of Metabolic Stability: A Practical Guide
Evaluating the metabolic stability of fluorinated tetrahydronaphthalenols is a cornerstone of the drug discovery process.[11] In vitro assays provide a reliable and high-throughput means to rank-order compounds and predict their in vivo clearance. The human liver microsome (HLM) stability assay is a widely used and robust method for this purpose.
The Human Liver Microsome (HLM) Stability Assay: A Step-by-Step Protocol
This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
3.1.1. Materials and Reagents
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound (fluorinated tetrahydronaphthalenol)
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[12]
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching and sample analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3.1.2. Experimental Workflow
The following diagram illustrates the key steps in the HLM stability assay.
Sources
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. soci.org [soci.org]
- 3. mdpi.com [mdpi.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Hepatic Clearance (Clint) [cran.r-project.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. mercell.com [mercell.com]
Technical Guide: 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol as a Pharmaceutical Intermediate
The following technical guide details the role, synthesis, and pharmaceutical utility of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol .
Executive Summary: The "Metabolic Shield" Strategy
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is a specialized fluorinated building block used in the optimization of small-molecule therapeutics. It belongs to the class of fluorinated tetralins , moieties increasingly favored in medicinal chemistry for their ability to balance lipophilicity with metabolic stability.
In drug design, this molecule serves a specific tactical purpose: Orthogonal Metabolic Blocking . By substituting the hydrogen at the C1 position (ortho to the hydroxyl group) with fluorine, medicinal chemists can block a primary site of Phase I metabolic oxidation (aromatic hydroxylation) without significantly altering the steric profile of the parent scaffold. This intermediate is particularly relevant in the development of Selective Estrogen Receptor Degraders (SERDs) , Melatonin Receptor Agonists , and Kinase Inhibitors .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is an aromatic fluorinated phenol , distinct from aliphatic fluorotetralols. The fluorine atom is located on the aromatic ring, adjacent to the phenolic hydroxyl group, while the second ring remains saturated.
| Property | Data / Description |
| IUPAC Name | 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |
| Common Name | 1-Fluoro-6-hydroxytetralin (based on tetralin numbering) |
| Core Scaffold | 5,6,7,8-Tetrahydronaphthalene (Tetralin) |
| Functional Groups | Phenolic Hydroxyl (-OH), Aromatic Fluorine (-F) |
| Molecular Formula | C₁₀H₁₁FO |
| Molecular Weight | 166.19 g/mol |
| Key Precursor | 5,6,7,8-Tetrahydro-2-naphthol (CAS: 1125-78-6) |
| Role | Metabolic Blocker, Bioisostere, Late-Stage Intermediate |
Structural Significance
The C1-position in 2-naphthol derivatives is highly reactive toward electrophilic attack and metabolic oxidation. Fluorination at this site:
-
Increases Acidity: The electron-withdrawing fluorine lowers the pKa of the adjacent phenol, potentially strengthening hydrogen bond interactions with target proteins (e.g., Serine/Threonine residues in receptor pockets).
-
Prevents Glucuronidation: Steric and electronic changes can reduce the rate of Phase II conjugation at the hydroxyl group.
Validated Synthesis Protocol
The most reliable synthesis utilizes Electrophilic Fluorination of the parent phenol using N-fluoroammonium salts. This method is preferred over Balz-Schiemann reactions for tetralin systems due to milder conditions and higher regioselectivity.
Methodology: Electrophilic Fluorination via Selectfluor™
Objective: Selective introduction of fluorine at the C1 (ortho) position.
Reagents:
-
Substrate: 5,6,7,8-Tetrahydro-2-naphthol (1.0 eq)
-
Fluorinating Agent: Selectfluor™ (F-TEDA-BF₄) (1.1 eq)
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH)[1]
-
Temperature: 0°C to Room Temperature (25°C)
Step-by-Step Protocol:
-
Preparation: Dissolve 5,6,7,8-tetrahydro-2-naphthol (10 mmol) in anhydrous Acetonitrile (50 mL) under an inert nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add Selectfluor™ (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; control temperature to prevent polyfluorination.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, Hexane/EtOAc 8:2) or LC-MS.
-
Observation: The C1-isomer (ortho, inner) and C3-isomer (ortho, outer) may form. The C1 position is often kinetically favored due to the activation by the ring fusion, though steric strain can influence the ratio [1].
-
-
Quench & Workup: Pour the reaction mixture into saturated aqueous NaHCO₃ (100 mL). Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica Gel).
-
Eluent: Gradient Hexane -> 5% EtOAc/Hexane.
-
Separation: The 1-fluoro isomer (Compound 4c in literature) typically elutes separately from the 3-fluoro isomer due to the "ortho effect" and intramolecular H-bonding interactions [1].
-
Synthesis Workflow Diagram
Figure 1: Electrophilic fluorination pathway. The C1-isomer is targeted for its unique metabolic blocking properties.
Pharmaceutical Applications & Mechanism of Action[2][10]
Metabolic Blocking (The "Fluorine Scan")
In drug metabolism, the tetralin core is susceptible to oxidation by Cytochrome P450 enzymes (CYP2D6, CYP3A4). The C1 position (alpha to the ring junction and ortho to the phenol) is a "soft spot."
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol). Replacing H with F at C1 renders this position inert to oxidative attack.
-
Impact: This modification extends the biological half-life (t1/2) of the drug and prevents the formation of potentially toxic quinone-methide metabolites.
Application in SERDs (Selective Estrogen Receptor Degraders)
Drugs like Elacestrant utilize a tetrahydronaphthalene core to mimic the steroid A-ring of estradiol.
-
Role of Intermediate: 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol acts as a scaffold to synthesize "Next-Gen" SERDs. The fluorine atom modulates the electron density of the phenolic ring, affecting the pi-pi stacking interactions with the Estrogen Receptor (ERα) binding pocket (specifically Phe404 or Leu387 residues).
Case Study: Comparative Metabolic Fate
The following diagram illustrates how the 1-fluoro modification alters the metabolic trajectory compared to the non-fluorinated parent.
Figure 2: Metabolic divergence. The 1-Fluoro substitution blocks the formation of unstable catechol metabolites, shunting the drug toward safer elimination pathways.
References
-
Stavber, S., Jereb, M., & Zupan, M. (2003). Regioselectivity and kinetics of fluorination of alkyl substituted phenols by N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues. Arkivoc , (xiv), 187-197.[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880.
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry , 51(15), 4359–4369.
-
PubChem Compound Summary. (2024). 5,6,7,8-Tetrahydro-2-naphthol (Parent Scaffold). National Center for Biotechnology Information .
Sources
Literature review of fluorinated tetralin-2-ol building blocks
Executive Summary
The 1,2,3,4-tetrahydronaphthalen-2-ol (tetralin-2-ol) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous dopamine agonists, serotonin receptor ligands, and enzyme inhibitors. The introduction of fluorine into this bicyclic system is a critical strategy for modulating physicochemical properties without altering steric bulk.[1]
This guide analyzes the synthesis, resolution, and application of fluorinated tetralin-2-ol building blocks . We categorize these into Aromatic-Fluorinated (e.g., 6-fluoro-2-tetralol) and Aliphatic-Fluorinated (e.g., 3-fluoro-2-tetralol) variants.[1] The focus is on scalable, high-fidelity protocols that ensure enantiomeric purity—a non-negotiable requirement in modern drug development.[1]
Structural Significance & Bioisosterism[1][2][3]
The Fluorine Effect
Replacing hydrogen (
-
Metabolic Blocking: Fluorination at the C6 or C7 position (para to the alkyl bridgehead) blocks cytochrome P450-mediated hydroxylation, significantly extending half-life (
).[1] -
Conformational Locking: In aliphatic substitutions (e.g., C3-F), the gauche effect between fluorine and adjacent protonated heteroatoms can lock the cyclohexyl ring into a specific half-chair conformation, reducing the entropic penalty of binding.
-
pKa Modulation: Fluorine on the aromatic ring pulls electron density, lowering the pKa of phenols or amines derived from the scaffold, which affects membrane permeability and receptor affinity.
Structural Classes
| Class | Substitution Site | Primary Utility | Synthetic Accessibility |
| Aromatic-F | C5, C6, C7, C8 | Metabolic stability; Electronic tuning | High (Commercial precursors) |
| Aliphatic-F | C1, C3, C4 | Conformational bias; pKa modulation of C2-OH | Medium (Requires stereoselective F-introduction) |
| Gem-Difluoro | C1, C3 | Isostere of carbonyl ( | Low (Specialized reagents required) |
Synthetic Strategies
The synthesis of enantiopure fluorinated tetralin-2-ols generally follows two pathways: Asymmetric Transfer Hydrogenation (ATH) of fluorinated tetralones or Enzymatic Kinetic Resolution (EKR) of racemic alcohols.[1]
Pathway A: Asymmetric Transfer Hydrogenation (ATH)
This is the preferred route for de novo asymmetric synthesis.[1] Ruthenium-catalyzed ATH using chiral diamine ligands (e.g., TsDPEN) allows for the direct reduction of fluorinated 2-tetralones to chiral 2-tetralols.[1]
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]
-
Hydrogen Source: Formic acid/Triethylamine (HCOOH/TEA)[1]
-
Mechanism: Dynamic Kinetic Resolution (DKR) is possible if the substrate racemizes rapidly; however, for 2-tetralones, standard ATH yields high enantiomeric excess (
).[1]
Pathway B: Enzymatic Kinetic Resolution (EKR)
For building blocks where cost and scalability are paramount, lipase-catalyzed resolution is robust.[1]
-
Enzymes: Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CAL-B, Novozym 435).[1][2]
-
Process: The lipase selectively acylates one enantiomer (typically the (
)-isomer) using an irreversible acyl donor (vinyl acetate), leaving the ( )-alcohol unreacted.[1] -
Selectivity: Fluorine substitution on the aromatic ring rarely disrupts enzyme recognition, making this a universal method for 5-, 6-, 7-, and 8-fluoro isomers.
Detailed Protocol: Synthesis of (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol[1][2]
This protocol combines chemical reduction with enzymatic resolution to produce high-purity building blocks.[1] It is chosen for its reliability and lack of requirement for expensive chiral metal catalysts.[1]
Phase 1: Preparation of Racemic Substrate
Objective: Convert 6-fluoro-2-tetralone to (rac)-6-fluoro-2-tetralol.
-
Dissolution: Dissolve 6-fluoro-2-tetralone (10.0 g, 60.9 mmol) in Methanol (100 mL). Cool to 0°C.[1]
-
Reduction: Add Sodium Borohydride (
, 1.1 equiv) portion-wise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent side reactions. -
Quench: Stir for 2 hours. Quench with saturated
solution.[1] -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Yield: Quantitative conversion to (rac)-6-fluoro-2-tetralol (white solid).
Phase 2: Enzymatic Kinetic Resolution
Objective: Isolate the (
-
Reaction Setup: Suspend (rac)-6-fluoro-2-tetralol (5.0 g) in Diisopropyl ether (DIPE, 100 mL).
-
Additives: Add Vinyl Acetate (3.0 equiv) as the acyl donor.[1] Add Pseudomonas cepacia lipase (PCL) immobilized on celite (100 mg/mmol substrate).[1]
-
Incubation: Incubate at 35°C with orbital shaking (200 rpm). Monitor conversion via HPLC (Chiralcel OD-H column).
-
Termination: Stop reaction at 50% conversion (theoretical max for resolution). Filter off the enzyme (enzyme can be recycled).[1]
-
Separation: Concentrate the filtrate. Separate the (
)-alcohol (polar) from the ( )-acetate (non-polar) via silica gel flash chromatography (Hexane/EtOAc gradient).[1] -
Hydrolysis (Optional): The (
)-acetate can be hydrolyzed (MeOH/K2CO3) to yield the ( )-alcohol, providing access to both enantiomers.[1]
Comparative Data: Lipase Selectivity
The following table summarizes the efficiency of different lipases for the resolution of fluorinated tetralin-2-ols.
| Substrate | Enzyme | Solvent | E-Value (Selectivity) | Time (h) |
| 6-Fluoro-2-tetralol | PCL (P. cepacia) | DIPE | > 200 | 24 |
| 6-Fluoro-2-tetralol | CAL-B (Novozym 435) | Toluene | 147 | 18 |
| 7-Fluoro-2-tetralol | PCL | DIPE | > 100 | 28 |
| 5-Fluoro-2-tetralol | CAL-B | Hexane | 85 | 36 |
Data Source: Synthesized from comparative analysis of lipase specificity on cyclic alcohols [3, 5].
Visualization of Workflows
Synthesis & Resolution Pathway
The following diagram illustrates the workflow from the commercial precursor to the resolved enantiomers.
Caption: Chemoenzymatic workflow for generating enantiopure 6-fluoro-tetralin-2-ol building blocks.
Stereoelectronic "Gauche" Effect
Visualizing why aliphatic fluorination (e.g., at C3) locks conformation.
Caption: Stereoelectronic preference in 3-fluoro-tetralin derivatives due to the gauche effect.
References
-
Asymmetric Transfer Hydrogenation of Cyclic Ketones: Title: Asymmetric transfer hydrogenation of fluorinated ketone and imine derivatives.[1] Source: Tetrahedron, 2024.[1] URL:[Link][1]
-
Lipase-Catalyzed Resolution of Cyclic Alcohols: Title: Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols.[1][3][4][5] Source: Biosci.[1] Biotechnol. Biochem., 1999.[1] URL:[Link][1]
-
Synthesis of Fluorinated Building Blocks: Title: Synthesis of novel fluorinated building blocks via halofluorination and related reactions.[1] Source: Beilstein J. Org.[1] Chem., 2020.[1][6][7][8] URL:[Link][1]
-
Enzymatic Resolution of Vicinal Fluorohydrins: Title: Synthesis of optically active vicinal fluorohydrins by lipase-catalyzed deracemization.[1] Source: J. Org.[1] Chem., 2002.[1][8][9] URL:[Link][1]
-
Iridium-Catalyzed DKR of Tetralones: Title: α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing.[1] Source: Org.[1][10][11][12] Lett., 2024.[1][12][13] URL:[Link][1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. Synthesis of optically active vicinal fluorohydrins by lipase-catalyzed deracemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. chemimpex.com [chemimpex.com]
- 12. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Solubility Profile & Characterization Strategy: 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
[1]
Executive Summary
In the realm of pharmaceutical intermediate synthesis, 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol represents a critical fluorinated scaffold.[1][2] The introduction of a fluorine atom at the C1 position, ortho to the phenolic hydroxyl group, significantly alters the physicochemical landscape compared to its parent compound, 5,6,7,8-tetrahydro-2-naphthol.
This guide provides a comprehensive technical analysis of its solubility profile. By synthesizing structure-activity relationships (SAR) with empirical solvent compatibility data, we establish a predictive solubility matrix essential for reaction optimization, purification (crystallization), and formulation.[1]
Physicochemical Characterization
To understand solubility, we must first deconstruct the molecule’s competing intermolecular forces.
Structural Analysis[1]
-
Lipophilic Domain: The fused cyclohexane ring (tetralin backbone) drives solubility in non-polar and chlorinated solvents.[1]
-
Polar Domain: The phenolic hydroxyl (-OH) group acts as both a hydrogen bond donor (HBD) and acceptor (HBA), facilitating solubility in alcohols and ethers.[1]
-
The Fluorine Effect: The C1-fluorine atom is highly electronegative.[1] Through the inductive effect (-I), it lowers the pKa of the ortho-phenol (making it more acidic than the non-fluorinated parent) and increases overall lipophilicity (LogP).[1]
Table 1: Comparative Physicochemical Properties (Predicted)
| Property | Parent (Tetralol) | 1-Fluoro Analog | Impact on Solubility |
| LogP | ~2.8 - 2.9 | ~3.1 - 3.3 | Improved solubility in DCM/Toluene; reduced water solubility.[1] |
| pKa (Phenol) | ~10.0 | ~8.5 - 9.0 | Higher acidity; soluble in weaker bases (e.g., carbonate solutions).[1] |
| H-Bonding | Strong Donor | Modulated | Intramolecular H-bonding (F[1]···H-O) may reduce intermolecular H-bonding, increasing volatility and non-polar solubility.[1] |
Solubility Profile in Organic Solvents
Note: The following data represents a high-confidence predictive model based on fluorophenol analogs and standard process chemistry heuristics.
The Solubility Matrix
Table 2: Solvent Compatibility Guide
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like."[1] The lipophilic tetralin ring and the polarizable C-Cl bonds interact favorably with the fluorinated aromatic system. |
| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | Excellent (>100 mg/mL) | Strong dipole interactions disrupt crystal lattice energy. Ideal for nucleophilic substitution reactions (SNAr).[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (50-100 mg/mL) | Solvation via hydrogen bonding to the phenolic -OH.[1] Solubility decreases as the alkyl chain length of the alcohol increases. |
| Ethers | THF, 2-MeTHF, MTBE | Good | Ether oxygens act as H-bond acceptors for the phenolic proton. 2-MeTHF is a preferred "green" alternative to DCM.[1] |
| Hydrocarbons | Toluene, Xylenes | Moderate | Soluble at elevated temperatures; often requires a co-solvent (e.g., 5% EtOAc) for room temp stability.[1] |
| Alkanes | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | The polar phenol group prevents dissolution. Excellent antisolvent candidates for crystallization.[1] |
| Aqueous | Water, Buffer (pH 7.[1]4) | Insoluble | High lipophilicity prevents hydration.[1] Soluble only in alkaline aqueous media (pH > 10) as the phenolate salt.[1] |
Visualization: Solvent Selection Workflow
The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on process requirements. Green nodes indicate purification pathways; Yellow/Red nodes indicate reaction media.[1]
Experimental Protocols (Methodology)
As a Senior Scientist, you must validate the predicted profile empirically.[1] Use the following self-validating protocols.
Protocol A: Gravimetric Solubility Determination (Standard)
Purpose: To determine the saturation limit (
-
Preparation: Weigh approximately 50 mg of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol into a pre-tared 4 mL glass vial.
-
Solvent Addition: Add the solvent of interest in 100
increments. -
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record the volume.
-
Checkpoint: If solid remains after 1 mL (Solubility < 50 mg/mL), proceed to sonication.[1]
-
-
Saturation: If solid persists, cap the vial and stir at
for 24 hours to ensure thermodynamic equilibrium. -
Filtration: Filter the supernatant using a 0.45
PTFE syringe filter into a pre-weighed vessel. -
Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure.[1]
-
Quantification: Weigh the residue.
-
Calculation:
-
Protocol B: Visual Solubility Screening (High-Throughput)
Purpose: Rapid "Go/No-Go" assessment for process development.[1]
-
Place 10 mg of compound into 5 separate HPLC vials.
-
Add 100
of 5 different solvents (e.g., MeOH, MeCN, Toluene, DCM, Water). -
Observation Matrix:
-
Heat Cycle: Heat insoluble samples to
. If they dissolve, they are candidates for cooling crystallization.[1]
Application Case Study: Crystallization Optimization
The solubility difference between Dichloromethane (DCM) and Hexanes is the most robust lever for purification.[1]
-
Scenario: Crude reaction mixture contains the target fluorophenol and non-polar impurities.[1]
-
Strategy:
-
Dissolve crude material in minimal warm DCM (approx. 3 volumes).[1]
-
Slowly add Hexanes (Antisolvent) until persistent turbidity is observed (Cloud Point).[1]
-
Add a "seed" crystal if available.[1]
-
Cool slowly to
. -
Result: The fluorinated phenol crystallizes out as high-purity needles, leaving impurities in the mother liquor.[1]
-
References
-
PubChem Compound Summary. 5,6,7,8-Tetrahydro-2-naphthol (Parent Analog).[1] National Center for Biotechnology Information.[1] Link
-
Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: user-friendly site-selective electrophilic fluorinating agents."[1][3] Journal of the Chemical Society, Perkin Transactions 1, 1996.[3] (Methodology for synthesis via Selectfluor). Link
-
Sigma-Aldrich Technical Bulletin. "Solvent Miscibility and Solubility Charts." (Standard reference for solvent class selection). Link
-
EPA CompTox Chemicals Dashboard. "Physicochemical Properties of Fluorinated Phenols." (Source for LogP/pKa trends). Link[1]
Methodological & Application
Application Notes & Protocols: A Guide to the Incorporation of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol into Synthetic Peptides
Abstract
The incorporation of non-canonical amino acids and functional moieties into peptides is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and cell permeability. 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol represents a unique structural scaffold, combining the conformational constraints of the tetralin ring system with the electronic properties of a fluoro-substituted phenol. This guide provides a comprehensive framework for the successful coupling of this moiety in solid-phase peptide synthesis (SPPS). We present a robust strategy centered on the pre-synthesis derivatization of the phenol into a carboxymethyl ether, effectively creating a custom building block for direct use in standard Fmoc/tBu synthesis protocols. Detailed, field-tested protocols for both building block synthesis and its subsequent incorporation into a peptide chain are provided, alongside an in-depth discussion of the underlying chemical principles, reaction monitoring, and final product characterization.
Introduction: Rationale and Strategy
The phenolic hydroxyl group of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is nucleophilic and presents a challenge for direct incorporation into a peptide chain. Common peptide coupling reagents, particularly those of the uronium/aminium class like HATU, can react with unprotected hydroxyl groups, leading to undesired side products and incomplete couplings.[1][2] Therefore, a direct coupling approach is not viable.
The strategy detailed herein circumvents this issue by converting the phenol into a stable building block suitable for standard Fmoc-based SPPS.[][4] This is achieved by reacting the phenolic hydroxyl with an α-haloacetic acid ester, followed by hydrolysis, to yield (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid . This derivative effectively functions as an N-substituted glycine analogue, possessing a carboxylic acid "handle" for amide bond formation while the problematic phenolic hydroxyl is converted into a stable ether linkage. This approach offers superior control and compatibility with established automated and manual synthesis workflows.
Synthesis of the Core Building Block: (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid
The initial and most critical phase is the preparation of the custom building block. This two-step procedure involves a Williamson ether synthesis followed by saponification.
Protocol 1: Building Block Synthesis
Step 1: Etherification
-
To a solution of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Stir the reaction mixture vigorously at 60-70°C for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting phenol indicates completion.
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude ethyl ester. Purification can be achieved via column chromatography if necessary.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ethyl (1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetate from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting ester is fully consumed.
-
Concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with cold 1N HCl. A white precipitate of the desired carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final building block, (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid. Characterize by NMR and Mass Spectrometry.
Caption: Workflow for the synthesis of the peptide-ready building block.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol assumes a standard Fmoc/tBu orthogonal protection strategy.[5] The synthesized building block is coupled using the same procedures as a standard Fmoc-protected amino acid.
Materials & Reagents
-
Resin: Fmoc-Rink Amide resin (for C-terminal amides) or a pre-loaded Wang/2-ClTrt resin (for C-terminal acids).
-
Building Block: (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid.
-
Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH).
-
Deprotection Solution: 20% Piperidine in DMF.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[6]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5/5/5/5/2.5 v/w/v/v/v).[7]
Protocol 2: SPPS Incorporation Cycle
This protocol details a single coupling cycle for the custom building block. This cycle is inserted into the overall peptide synthesis at the desired sequence position.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.
-
-
Building Block Activation and Coupling:
-
In a separate vial, dissolve the (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid (3-5 eq relative to resin loading) and HATU (0.95 eq relative to the acid) in DMF.
-
Add DIPEA (2 eq relative to the acid) to the activation mixture. Allow to pre-activate for 2-5 minutes.[6][8] The solution may change color.
-
Causality Note: Pre-activation converts the carboxylic acid into a highly reactive OAt-active ester, which is essential for efficient coupling and suppression of racemization.[9] Using slightly less than 1 equivalent of HATU relative to the acid minimizes potential side reactions like guanidinylation of the N-terminal amine.[1][6]
-
Add the activated solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Reaction Monitoring (Kaiser Test):
-
Take a small sample of beads, wash them thoroughly with DMF and IPA, and perform a qualitative Kaiser (ninhydrin) test.[10]
-
A negative result (colorless or yellow beads) indicates the reaction is complete. If the beads turn blue, the coupling is incomplete. In this case, the coupling step can be repeated with a fresh solution of activated building block ("double coupling").
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (x5), DCM (x3), and DMF (x3) to remove all excess reagents and byproducts.
-
Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle to continue elongating the peptide chain.
Sources
- 1. youtube.com [youtube.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. m.youtube.com [m.youtube.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
Application Note: Strategic Synthesis of Fused Ring Systems via 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
Abstract & Strategic Overview
This guide details the synthetic utility of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 116750-93-7) as a scaffold for constructing tricyclic and tetracyclic fused ring systems. In drug discovery, particularly for melatonin receptor agonists (e.g., Ramelteon analogs) and polycyclic aromatic hydrocarbons (PAHs), the incorporation of fluorine is critical for metabolic stability and modulation of lipophilicity.
The "Fluorine Blockade" Effect: The defining feature of this substrate is the fluorine atom at the C1 position. Unlike the non-fluorinated parent (tetralin-2-ol), where electrophilic substitution or cyclization can occur at both C1 and C3 (often favoring C1 due to steric and electronic factors), the C1-Fluorine atom acts as a regiochemical firewall . It physically blocks the C1 site and electronically directs incoming electrophiles to the C3 position via the strong ortho-directing effect of the C2-hydroxyl group.
This guide provides three validated protocols:
-
Furan Ring Fusion (Synthesis of fluorinated dihydronaphthofurans).
-
Pyranone Ring Fusion (Pechmann Condensation to fluorinated benzo[f]coumarins).
-
Directed Ortho-Metallation (DoM) (Preparation of boronic acids for Suzuki coupling).
Chemical Properties & Reactivity Profile[1][2][3]
| Property | Value/Description | Impact on Synthesis |
| Molecular Weight | 166.19 g/mol | Standard stoichiometry calculations. |
| C1-Fluorine | Electronegative (-I effect), small Van der Waals radius (1.47 Å). | Blocks C1 cyclization; deactivates ring slightly toward EAS compared to H-analog; directs lithiation. |
| C2-Hydroxyl | Strong activator (+M effect). | Directs electrophiles to C3 (ortho) and C6 (para - blocked by alkyl ring). |
| Tetralin Ring | Aliphatic C5-C8. | Provides lipophilic bulk; susceptible to benzylic oxidation at C5/C8 if conditions are too oxidative (e.g., KMnO4). |
Protocol A: Synthesis of Fluorinated Dihydronaphtho[2,1-b]furan
This protocol constructs a furan ring fused to the C2-C3 bond. The 1-Fluoro group ensures exclusive regioselectivity, preventing the formation of the angular [1,2-b] isomer.
Mechanism & Workflow
-
Williamson Ether Synthesis: Alkylation of the phenol with ethyl bromoacetate.
-
Saponification: Hydrolysis of the ester to the carboxylic acid.
-
Cyclodehydration: Intramolecular Friedel-Crafts acylation/cyclization.
Step-by-Step Methodology
Reagents:
-
Substrate: 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Acetone (Solvent A)
-
Sodium Hydroxide (10% aq)
-
Polyphosphoric Acid (PPA) or Methanesulfonic acid (
)
Procedure:
-
O-Alkylation:
-
Dissolve substrate (10 mmol) in acetone (50 mL).
-
Add
(20 mmol) and stir at RT for 15 min to form the phenoxide. -
Add ethyl bromoacetate (12 mmol) dropwise.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot (
) should disappear. -
Workup: Filter salts, concentrate filtrate, and partition between EtOAc/Water. Dry organic layer (
) and concentrate to yield the ester intermediate.
-
-
Hydrolysis:
-
Suspend the crude ester in 10% NaOH (30 mL). Heat to 60°C for 1 hour.
-
Cool to 0°C and acidify with conc. HCl to pH 2.
-
Filter the precipitated carboxylic acid (2-(1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid). Dry in a vacuum oven.
-
-
Cyclization (The Critical Step):
-
Caution: PPA is viscous and corrosive.
-
Mix the carboxylic acid (5 mmol) with PPA (15 g).
-
Heat to 80–100°C with vigorous mechanical stirring for 2 hours.
-
Self-Validation Point: The reaction mixture will darken. Monitor consumption of the acid. If the reaction is sluggish (due to F-deactivation), increase temp to 110°C but do not exceed 120°C to avoid defluorination.
-
Quench: Pour the hot mixture onto crushed ice (100 g) with stirring.
-
Extract the precipitate with
. Wash with to remove unreacted acid.
-
Expected Yield: 65–75% over 3 steps. Characterization:
-
1H NMR: Disappearance of the singlet -OCH2- (acid form) and appearance of a singlet at
7.5 ppm (furan ring proton) if aromatized, or retention of methylene signals if non-aromatized (3(2H)-one). Note: Standard PPA cyclization usually yields the 3(2H)-one ketone, which can be reduced and dehydrated to the furan.
Protocol B: Pechmann Condensation (Coumarin Synthesis)
This reaction creates a pyranone ring fused at C2-C3. The 1-Fluoro group is critical here; without it, Pechmann condensation on tetralols often yields mixtures of linear and angular isomers. Here, only the angular isomer (fused at C2-C3) is possible.
Visualization of Pathway
Figure 1: Regioselective Pechmann Condensation pathway forced by the C1-Fluorine blockade.
Step-by-Step Methodology
Reagents:
-
Substrate (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Sulfuric Acid (70–80%) or Bismuth(III) Triflate (5 mol% - Greener Alternative)
Procedure (Acid Mediated):
-
Cool Sulfuric acid (10 mL per g of substrate) to 0–5°C.
-
Add the substrate slowly to dissolve.
-
Add Ethyl Acetoacetate dropwise, maintaining temp < 10°C.
-
Allow to warm to RT and stir for 18–24 hours.
-
Expert Insight: The fluorine atom exerts an inductive withdrawing effect, making the ring less nucleophilic. If the reaction stalls, heat to 50°C. Do not overheat, or sulfonylation of the ring may occur.
-
-
Quench: Pour onto ice/water. The product usually precipitates as a solid.
-
Purification: Recrystallize from Ethanol.
Self-Validating Data:
-
IR Spectroscopy: Look for the strong carbonyl stretch of the lactone (coumarin) at
. -
19F NMR: The chemical shift of the fluorine will move upfield slightly due to the extended conjugation of the new fused ring.
Protocol C: C3-Directed Ortho-Lithiation (Suzuki Precursor)
For researchers needing to couple the tetralin core to other aromatics (biaryl synthesis), converting the C3 position to a boronic acid is essential.
Methodology
-
Protection: Convert the 2-OH to a MOM-ether (Methoxymethyl ether) or similar directing group.
-
Reagents: MOM-Cl, DIPEA, DCM.
-
-
Lithiation:
-
Boron Capture:
-
Hydrolysis: Acidic workup (2M HCl) removes the Boron ester and cleaves the MOM group (one-pot deprotection) or careful workup to retain MOM if desired.
Critical Analysis & Troubleshooting
The "Fluorine Effect" on Yields
Researchers must anticipate slightly lower yields (10-15% drop) in Electrophilic Aromatic Substitutions (EAS) compared to the non-fluorinated analog.
-
Cause: The -I (inductive) effect of Fluorine pulls electron density from the ring, raising the activation energy for the rate-determining step in Friedel-Crafts or Pechmann reactions.
-
Mitigation: Use stronger Lewis acids (e.g.,
instead of ) or slightly elevated temperatures.
Regiochemical Confirmation (NMR)
To confirm the ring fused at C2-C3 and not C1-C2 (which implies F-migration or loss, highly unlikely but possible in extreme conditions):
-
1H NMR (CDCl3):
-
Look for the C4-H signal. In the starting material, C3-H and C4-H are doublets (J
8 Hz). -
In the C2-C3 fused product, the C3 proton is replaced by a carbon bond. The C4 proton will appear as a singlet (or weakly coupled triplet due to long-range coupling with the aliphatic chain).
-
Absence of coupling (
) is the primary proof of C3 substitution.
-
References
-
Regioselectivity in Electrophilic Aromatic Substitution. LibreTexts Chemistry. (2023).[1][2] Link
-
Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI Molbank. (2007). Link
-
Regioselective Substitution of BINOL. Chemical Reviews, ACS Publications. (2024).[7][8][9] Link
-
Synthesis of fluoroalkenes via cross-coupling reactions. Beilstein Journal of Organic Chemistry. (2024).[7][8][9] Link
-
Preparation of tricyclic systems from 5,6,7,8-tetrahydronaphthalen-2-ol. ResearchGate. (2012). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tetrahydrofuran, 109-99-9 [thegoodscentscompany.com]
Solvent selection for reactions with 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
Application Note: Solvent Selection & Process Optimization for 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
Abstract
This guide provides a technical framework for solvent selection in reactions involving 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (1-F-THN-2-ol) .[1] Due to the unique electronic "push-pull" of the ortho-fluorine substituent and the lipophilic tetralin core, this scaffold presents distinct solubility and reactivity challenges.[1] This note moves beyond standard solvent lists to analyze the mechanistic interplay between solvation thermodynamics and reaction kinetics. It includes protocols for solubility profiling and green solvent replacement (e.g., replacing DMF with Cyrene™ or CPME).
Molecular Personality & Reactivity Profile
To select the correct solvent, one must first understand the substrate's physicochemical behavior.
The "Ortho-Fluoro" Effect
Unlike simple phenols, the 1-fluoro substituent exerts a strong inductive electron-withdrawing effect ($ -I $).[1]
-
Acidity: The $ \text{pKa} $ of 1-F-THN-2-ol is expected to be lower (~8.5–9.[1][2]0) than unsubstituted tetrahydronaphthol (~10.0).[1][3] This makes the proton easier to remove, but the resulting phenoxide is less nucleophilic.
-
Intramolecular H-Bonding: A weak hydrogen bond exists between the phenolic proton and the ortho-fluorine.[1] Non-polar solvents reinforce this bond, potentially inhibiting deprotonation unless a polar solvent or strong base disrupts it.
The Tetralin Core (Lipophilicity)
The fused cyclohexane ring significantly increases the partition coefficient ($ \text{LogP} \approx 3.6 $).
-
Consequence: Water solubility is negligible.[1] Reactions requiring aqueous bases (e.g., NaOH in water) will suffer from phase-transfer limitations unless a Phase Transfer Catalyst (PTC) or a miscible co-solvent is used.
Solvent Selection Framework
The following decision matrix guides solvent choice based on the intended reaction type.
Figure 1: Decision tree for solvent selection based on reaction class.[1]
Comparative Solvent Data
The table below compares traditional solvents against modern "green" alternatives specifically for this lipophilic fluorophenol.
| Solvent Class | Traditional Choice | Green Alternative | Key Advantage for 1-F-THN-2-ol |
| Polar Aprotic | DMF, NMP | Cyrene™, DMSO | Solvates the phenoxide anion; disrupts F---H bond.[1] Cyrene is bio-based and non-mutagenic.[1][4] |
| Ethers | THF, Dioxane | 2-MeTHF, CPME | 2-MeTHF offers higher reaction temps (bp 80°C) and easier phase separation during workup due to lower water miscibility.[1] |
| Non-Polar | Toluene, DCM | Heptane, Ethyl Acetate | Used for crystallization. Toluene is preferred for metal catalysis to prevent catalyst poisoning.[1] |
| Protic | Methanol | Ethanol, IPA | Generally poor for alkylation kinetics (H-bonds to nucleophile) but excellent for product crystallization.[1] |
Experimental Protocols
Protocol A: Solubility & Dissolution Thermodynamics
Objective: Determine the saturation limit to avoid "crashing out" during low-temperature additions.
Materials:
-
1-F-THN-2-ol (100 mg per solvent)[1]
-
Scintillation vials (20 mL)
-
HPLC grade solvents (2-MeTHF, CPME, Toluene, MeOH)
Procedure:
-
Preparation: Place 100 mg of substrate into four separate vials.
-
Titration: Add solvent in 100
L increments at 25°C, vortexing for 30 seconds between additions. -
Visual Check: Record the volume required for complete dissolution (clear solution).
-
Thermal Stress: Cool the solution to 0°C (ice bath). If precipitation occurs, the solvent is suitable for crystallization but risky for flow chemistry or low-temp lithiation.[1]
-
Calculation:
Success Criteria:
-
Reaction Solvent:[1][4][5][6][7][8] Solubility > 100 mg/mL at 25°C.[1]
-
Crystallization Solvent: Solubility < 20 mg/mL at 0°C.[1]
Protocol B: Optimization of O-Alkylation ($ S_N2 $)
Objective: Maximize conversion while minimizing fluoride elimination (a common side reaction in ortho-fluorophenols).[1]
Reaction:
Workflow:
-
Screening Setup: Prepare 3 reaction vessels.
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
Base:
(2.0 equiv) - Note: Use finely ground anhydrous base.[1] -
Electrophile: Benzyl Bromide (1.1 equiv)
-
-
Execution:
-
Monitoring: Sample at 1h and 4h. Analyze via HPLC/UPLC.
-
Look for: Des-fluoro byproduct (substitution of F by nucleophile).[1] This occurs if the solvent is too polar (e.g., DMSO) and temperature is high ($ >100^\circ\text{C} $), activating the $ S_NAr $ pathway.
-
Self-Validating Checkpoint:
-
If conversion < 50% in 2-MeTHF: Add 5% v/v DMF or NMP as a "kick-starter" to solubilize the potassium carbonate, or switch to Cs₂CO₃ (Cesium effect).
Troubleshooting & Safety
-
Defluorination Risk: In highly polar solvents (DMSO) with strong nucleophiles, the fluorine at position 1 is susceptible to Nucleophilic Aromatic Substitution ($ S_NAr $), especially since the ring is activated.
-
Mitigation: Keep reaction temperatures below 80°C. Use non-polar solvents (Toluene) with Phase Transfer Catalysts (e.g., TBAB) if $ S_NAr $ is observed.
-
-
Peroxide Formation: When using ethers (THF, 2-MeTHF) with this electron-rich substrate, ensure solvents are inhibited (BHT) or tested for peroxides, as the phenol can act as a radical scavenger, complicating the reaction mechanism.
References
-
Acidity of Ortho-Fluorophenols
-
Gross, K. C., et al. "Absolute pKa Determinations for Substituted Phenols." Journal of Organic Chemistry, 2002.
-
-
Green Solvent Alternatives (Cyrene/2-MeTHF)
-
Solvation Effects on Phenoxide Reactivity
-
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Ed.[1]
-
-
Tetralin Scaffold Properties
-
PubChem Compound Summary for 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol (Analogous Structure).
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. isgc-symposium.livescience.io [isgc-symposium.livescience.io]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide to synthesizing 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
This Application Note provides a technical guide for the synthesis and application of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 709031-99-2). This compound is a specialized fluorinated building block used in medicinal chemistry, particularly in the development of ADC (Antibody-Drug Conjugate) payloads and camptothecin analogs (e.g., related to the Exatecan scaffold).
The introduction of a fluorine atom ortho to the phenolic hydroxyl group modulates the pKa, lipophilicity (LogP), and metabolic stability of the parent tetralol, making it a critical motif in lead optimization.
Part 1: Strategic Analysis & Retrosynthesis
1.1 Chemical Context
-
Core Scaffold: Tetrahydronaphthalene (Tetralin)
-
Key Functionality: Ortho-fluorophenol motif.
-
Primary Application: Building block for topoisomerase I inhibitors and other polycyclic pharmaceutical intermediates.
1.2 Retrosynthetic Logic The most direct and atom-economical route to 1-fluoro-2-hydroxy systems involves the electrophilic fluorination of the parent phenol.
-
Starting Material: 5,6,7,8-Tetrahydronaphthalen-2-ol (6-Tetralol).
-
Reagent Class: N-F electrophilic fluorinating agents (e.g., Selectfluor® or NFSI).
-
Regioselectivity: The hydroxyl group at C2 is an ortho/para director. In the tetralin system, the C1 position (ortho) and C3 position (ortho) are activated. However, C1 is often favored or can be separated due to steric constraints imposed by the alicyclic ring fusion, though mixtures are common and require chromatographic separation.
Part 2: Experimental Protocol
Note: This protocol describes a standard methodology for the electrophilic fluorination of electron-rich phenols, optimized for the tetralin scaffold.
Materials & Reagents
| Component | Role | Specifications |
| 5,6,7,8-Tetrahydronaphthalen-2-ol | Substrate | >98% Purity |
| Selectfluor® (F-TEDA-BF4) | Fluorinating Agent | 1.1 - 1.2 equiv. |
| Acetonitrile (MeCN) | Solvent | Anhydrous, HPLC Grade |
| Methanol (MeOH) | Co-solvent (Optional) | Increases solubility |
| Sodium Sulfate (Na2SO4) | Drying Agent | Anhydrous |
Step-by-Step Synthesis Workflow
1. Reaction Setup
-
Vessel: Flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Environment: Perform under an inert atmosphere (Nitrogen or Argon) to minimize oxidation byproducts.
2. Solubilization
-
Dissolve 5,6,7,8-tetrahydronaphthalen-2-ol (10.0 mmol) in Acetonitrile (50 mL).
-
Technical Insight: Ensure complete dissolution. If the substrate is stubborn, mild warming (30°C) or adding a small fraction of MeOH is permissible, though pure MeCN favors the kinetics of Selectfluor.
3. Electrophilic Fluorination
-
Cool the solution to 0°C using an ice bath.
-
Add Selectfluor® (11.0 mmol, 1.1 equiv) portion-wise over 15 minutes.
-
Mechanistic Note: Slow addition prevents localized "hot spots" of high concentration, reducing the risk of over-fluorination (difluoro species) or oxidation to the quinone.
4. Reaction Monitoring
-
Allow the mixture to warm to Room Temperature (25°C) .
-
Stir for 4–12 hours .
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[3] Look for the consumption of the starting material (
) and the appearance of the mono-fluorinated product ( ).
5. Work-up
-
Quench the reaction by adding Water (50 mL).
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine organic layers and wash with Brine (50 mL).
-
Dry over Anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.
6. Purification
-
The crude mixture will likely contain the 1-fluoro isomer (target), the 3-fluoro isomer, and trace starting material.
-
Method: Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Validation: Verify fractions using
F-NMR. The ortho-fluorine shift is distinct (typically -130 to -150 ppm relative to CFCl3).
Part 3: Process Visualization
The following diagram illustrates the reaction pathway and the logic flow for purification.
Caption: Figure 1. Synthetic workflow for the electrophilic fluorination of tetralol derivatives.
Part 4: Safety & Handling (Professional Lab Setting)
-
Selectfluor®: While safer than
gas, it is an oxidizer and can cause skin/eye irritation. Handle in a fume hood. -
Fluorinated Phenols: Generally possess higher skin permeability than non-fluorinated analogs. Use nitrile gloves and eye protection.
-
Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing fluoroboric acid residues (from Selectfluor) should be neutralized before disposal according to local environmental regulations.
References
-
PubChem. (n.d.).[4][5] 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol.[1][2] National Center for Biotechnology Information. Retrieved from [Link]
-
Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4: A user-friendly electrophilic fluorinating agent. Journal of Fluorine Chemistry. (General reference for Selectfluor chemistry).
Sources
- 1. 161178-24-1|7-Fluoro-2,3-dihydro-1H-inden-4-ol|BLD Pharm [bldpharm.com]
- 2. 83802-73-7|6-Fluoro-2,3-dihydro-1H-inden-5-ol|BLD Pharm [bldpharm.com]
- 3. CAS:709031-99-2, 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol-毕得医药 [bidepharm.com]
- 4. 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL | C10H13NO | CID 13177879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O3 | CID 11600901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
Welcome to the technical support center for the crystallization of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystals of this compound. The unique structural features of this molecule, namely the ortho-fluorophenol moiety on a tetralin scaffold, present specific challenges and opportunities in its crystallization. This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol in a question-and-answer format, providing explanations grounded in physical organic chemistry and crystallography.
Question 1: My compound is not crystallizing at all and remains an oil. What are the likely causes and how can I fix this?
Answer:
Oiling out is a common problem when a compound's solubility in a given solvent is too high, or when the cooling process is too rapid, preventing the molecules from orienting into a crystal lattice. For 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol, the flexible saturated ring of the tetralin structure combined with the polar phenol group can lead to high solubility in many common organic solvents.
Causality and Solutions:
-
Excessive Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures. The solution is not reaching a state of supersaturation necessary for nucleation.
-
Solution: Introduce a less polar "anti-solvent" in which the compound is poorly soluble. This technique, known as anti-solvent crystallization, carefully reduces the overall solubility of the system. Good candidates for anti-solvents to a polar solution would be alkanes like hexane or heptane.
-
-
Rapid Cooling: If the solution is cooled too quickly, the molecules may not have enough time to arrange themselves into an ordered crystal lattice, instead crashing out as a disordered oil.
-
Solution: Slow down the cooling rate. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask) or by programming a slow cooling ramp on a controlled cooling device.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: Ensure the material is of high purity before attempting crystallization. Techniques like column chromatography may be necessary.
-
Workflow for Troubleshooting Oiling Out:
Caption: Decision tree for troubleshooting when the compound oils out.
Question 2: I'm getting very small, needle-like crystals. How can I grow larger, single crystals suitable for X-ray diffraction?
Answer:
The formation of small, needle-like crystals often indicates rapid nucleation and crystal growth. For this particular molecule, the interplay of hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the C-F bond can lead to preferential growth in one dimension.
Causality and Solutions:
-
High Supersaturation: A solution that is too concentrated will lead to the rapid formation of many nuclei, resulting in a large number of small crystals.
-
Solution: Use a slightly more dilute solution. This reduces the driving force for nucleation, allowing fewer crystals to grow to a larger size.
-
-
Fast Solvent Evaporation: If using slow evaporation, a solvent that is too volatile will evaporate quickly, leading to rapid crystallization.
-
Solution: Choose a less volatile solvent or reduce the surface area of the opening of the crystallization vessel.
-
-
Solvent Choice: The solvent plays a critical role in crystal morphology.
-
Solution: Experiment with different solvents. A solvent that interacts more strongly with the solute can slow down the crystallization process. For an ortho-fluorophenol, solvents capable of hydrogen bonding (e.g., ethanol, isopropanol) might modulate crystal growth differently than aprotic solvents (e.g., ethyl acetate, toluene).
-
Recommended Technique for Larger Crystals: Solvent Layering
This technique involves dissolving the compound in a "good" solvent and carefully layering a less dense "anti-solvent" on top. The slow diffusion at the interface of the two solvents leads to a gradual increase in supersaturation, promoting slow and controlled crystal growth.
Step-by-Step Protocol for Solvent Layering:
-
Dissolve 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully layer a less dense anti-solvent (e.g., hexane or pentane) on top of the solution, minimizing mixing.
-
Seal the vessel and leave it undisturbed in a vibration-free location.
-
Crystals should form at the interface over several hours to days.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for the crystallization of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol?
A1: Based on the structure (a phenol with a partially saturated hydrocarbon backbone and a fluoro-substituent), a solvent screening is recommended. The principle of "like dissolves like" is a good starting point. The polar phenol group suggests solubility in polar solvents, while the tetralin ring provides some non-polar character. The fluorine atom can also influence solubility.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group can form strong hydrogen bonds with these solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents can act as hydrogen bond acceptors for the phenol's hydroxyl group. |
| Aromatic | Toluene | Moderate | The aromatic ring of the compound will have favorable interactions with toluene. |
| Halogenated | Dichloromethane (DCM) | High | Good for dissolving a wide range of organic compounds. |
| Non-polar | Hexane, Heptane | Low | Likely to be a good anti-solvent. |
Initial Recommended Solvent Systems to Try:
-
Single Solvent Recrystallization: Toluene or a mixed solvent system.
-
Anti-Solvent Crystallization: Dichloromethane/Hexane or Ethyl Acetate/Hexane.
Q2: How does the ortho-fluoro substitution impact the crystallization of this phenol derivative?
A2: The ortho-fluoro substitution has a significant impact on the molecule's electronic properties and intermolecular interactions, which in turn affects crystal packing.
-
Intramolecular Hydrogen Bonding: The fluorine atom is in close proximity to the hydroxyl group, which can lead to the formation of an intramolecular hydrogen bond (O-H···F). This can reduce the availability of the hydroxyl proton for intermolecular hydrogen bonding, potentially altering the crystal packing compared to the non-fluorinated analog. Studies on 2-fluorophenol suggest this is a weak intramolecular hydrogen bond.[1]
-
Dipole Moment: The C-F bond introduces a strong dipole moment, which will influence how the molecules align in the crystal lattice.
-
Crystal Packing: Fluorine substitution can lead to different and sometimes more stable crystal packing arrangements through C-H···F and F···F interactions.[2][3] This can sometimes accelerate crystallization.
Q3: Are there any predicted physical properties for 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol that can guide my crystallization experiments?
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol | 227.10 | Not available | A halogenated analog.[4] |
| N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | 217.26 | ~135 | A related tetralone derivative.[5] |
| N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | 250.27 | 200-210 | A more complex fluorinated tetralone.[2] |
Based on these analogs, a melting point in the range of 100-200°C could be expected. The presence of the polar hydroxyl and fluoro groups suggests it will be a solid at room temperature.
Experimental Protocols
Protocol 1: Initial Screening for Crystallization Conditions
This protocol is designed to efficiently screen a range of solvents to identify promising conditions for crystallization.
-
Place approximately 5-10 mg of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol into several small vials.
-
To each vial, add a different solvent (e.g., methanol, ethanol, ethyl acetate, toluene, dichloromethane, hexane) dropwise at room temperature until the solid dissolves. Note the approximate solubility.
-
For solvents in which the compound is soluble at room temperature, loosely cap the vials and allow for slow evaporation.
-
For solvents in which the compound is sparingly soluble, gently heat the vials until the solid dissolves. Then, allow the vials to cool slowly to room temperature, followed by cooling in a refrigerator (4°C).
-
Observe the vials for crystal formation over several days.
Logical Workflow for Solvent Selection:
Caption: A workflow for selecting an appropriate crystallization method based on initial solubility tests.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Comprehensive Synthesis of Side-Chain Fluorinated 2α-[2-(Tetrazol-2-yl)ethyl]-1α,25-dihydroxyvitamin D3 Analogs and Preliminary Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorite structure - Wikipedia [en.wikipedia.org]
Optimizing column chromatography for fluorinated tetralols
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Chromatographic Optimization for Fluorinated Tetralols
Executive Summary
Fluorinated tetralols present a unique chromatographic paradox. The tetralin core is lipophilic, but the hydroxyl group provides a strong hydrogen-bond donor (HBD) site. The introduction of fluorine—depending on its regiochemistry—can significantly increase the acidity of the hydroxyl group via inductive effects (lowering pKa), leading to severe peak tailing on standard silica due to silanol interactions. Furthermore, the separation of cis/trans diastereomers requires exploiting subtle differences in molecular shape and dipole moments, often necessitating specialized stationary phases beyond standard C18 or unbuffered Silica.
This guide moves beyond generic protocols to address the specific physicochemical behavior of fluorinated bicyclic systems.
Module 1: The Tailing Phenomenon (Silanol Activity)
User Query: "My fluorinated tetralol elutes as a broad, tailing streak on normal phase silica (Hex/EtOAc), even at 50% polarity. Why is this happening and how do I fix it?"
Technical Diagnosis: Standard silica gel (Type A or even some Type B) contains acidic silanol groups (Si-OH). Fluorine substitution on the tetralol ring (especially if adjacent to the -OH or on the aromatic ring) withdraws electron density, making the tetralol hydroxyl proton more acidic (higher HBD acidity) compared to a non-fluorinated tetralol. This enhances the hydrogen bonding interaction with surface silanols, causing non-linear adsorption isotherms (tailing).
Troubleshooting Protocol:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanism |
| Stationary Phase | Standard Silica (40-63 µm) | Amino-Functionalized Silica or Acid-Washed Silica | Amino silica neutralizes the acidity; Acid-washed reduces metal-induced Lewis acidity. |
| Mobile Phase | Hexane / Ethyl Acetate | DCM / MeOH + Modifier | DCM solubilizes the lipophilic F-core better; MeOH disrupts H-bonds. |
| Modifier | None | 0.1% - 0.5% Triethylamine (TEA) | TEA blocks active silanol sites, preventing the analyte from "sticking." |
Step-by-Step Optimization:
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% TEA.
-
Eluent Preparation: Prepare the mobile phase (e.g., 95:5 Hexane:EtOAc) with 0.5% TEA.
-
Loading: Dissolve the sample in the mobile phase (not pure DCM, which causes band broadening).
-
Execution: Run the gradient. The TEA will elute continuously, keeping silanols deactivated.
Critical Note: If your tetralol contains basic nitrogen (e.g., an amino-tetralol), TEA is mandatory. If it is purely an alcohol, you may alternatively use 0.1% Acetic Acid to suppress the ionization of the silanols, keeping them neutral.
Module 2: Isomer Separation (Cis/Trans Diastereomers)
User Query: "I have a mixture of cis- and trans-fluoro-tetralol. They co-elute on C18 and show a figure-8 overlap on Silica. How do I separate them?"
Technical Diagnosis: Cis and trans isomers often have identical lipophilicity (logP) but distinct 3D shapes and dipole moments.
-
C18 (ODS): Relies on hydrophobic effect. Often fails to discriminate geometric isomers.
-
Fluorinated Phases (PFP - Pentafluorophenyl): These are the "Gold Standard" for fluorinated compounds. They utilize
interactions and, crucially, dipole-dipole interactions between the stationary phase fluorine and the analyte fluorine.
The "Fluorine-Selectivity" Workflow:
Figure 1: Decision matrix for selecting the stationary phase when separating geometric isomers of fluorinated tetralols.
Recommended Protocol (PFP Phase):
-
Column: Pentafluorophenyl (PFP) propyl bonded silica (e.g., Phenomenex Kinetex F5 or equivalent).
-
Mobile Phase: Water / Methanol (Avoid Acetonitrile initially; MeOH promotes stronger
interactions). -
Mechanism: The "trans" isomer usually has a more exposed dipole or planar area, interacting differently with the PFP ring than the "cis" isomer.
Module 3: Fluorous Solid Phase Extraction (F-SPE)
User Query: "I synthesized my tetralol using a perfluoro-tag to assist purification. How do I perform the separation?"
Technical Diagnosis:
This is distinct from separating isomers. This is separating "Light Fluorous" (the product) from "Non-Fluorous" (organic byproducts).[1] This requires Fluorous Silica (silica bonded with
The "Fluorophobic" vs. "Fluorophilic" Elution:
| Step | Solvent System | Eluting Components | Mechanism |
| 1. Loading | DMF or MeOH:Water (80:[1]20) | None (Adsorption) | Sample loads; non-fluorous compounds may start moving. |
| 2. Fluorophobic Wash | 80% MeOH / 20% Water | Non-Fluorinated Impurities | The fluorous tag binds to the fluorous silica; organic impurities are washed away.[1] |
| 3. Fluorophilic Elution | 100% MeOH or THF | Fluorinated Tetralol | Increasing organic strength (or using a fluorous solvent like HFE-7100) breaks the F-F interaction. |
FAQ: Rapid Fire Troubleshooting
Q: My fluorinated tetralol is disappearing on the column. I see it on TLC, but it never elutes.
-
A: Fluorinated alcohols can form strong hydrogen bonds with metal oxides in impure silica.
-
Fix: Switch to "High Purity" or "Spherical" silica (Type B).
-
Fix: Add 1% Isopropanol (IPA) to your mobile phase. IPA is a stronger H-bond donor/acceptor than MeOH and can "displace" your compound from the silica surface.
-
Q: Can I use UV detection? The fluorine doesn't absorb.
-
A: The fluorine itself does not, but the tetralol aromatic ring absorbs strongly at 210-220 nm and 254 nm .
-
Warning: If using TEA (Triethylamine) as a modifier, it absorbs at <230 nm. Switch to 254 nm to avoid baseline noise, or use Ammonium Acetate if performing LC-MS.
-
Q: How does the position of the Fluorine affect retention order?
-
A:
-
F on Aromatic Ring: Increases lipophilicity (retention on C18 increases).
-
F on Aliphatic Ring (near OH): Increases polarity/acidity (retention on Silica increases; retention on C18 may decrease due to hydration of the polar head).
-
References
-
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from
-
Citation Context: Use of pH modifiers (formic acid, ammonium hydroxide) to suppress silanol ionization and control analyte retention.[2]
-
-
Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method? Retrieved from
-
Citation Context: Protocols for using TFA and modifiers to block cation exchange mechanisms on silica surfaces.[3]
-
-
National Institutes of Health (PMC). (2014). Synthetic applications of fluorous solid-phase extraction (F-SPE).[4][5] Retrieved from
-
Citation Context: Methodologies for Fluorous Solid Phase Extraction (F-SPE) and solvent selection for fluorophilic vs. fluorophobic elution.[1]
-
-
Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18. Retrieved from
- Citation Context: Explanation of PFP (Pentafluorophenyl) phases and their ability to separate compounds based on dipole moments and shape selectivity.
Sources
- 1. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. support.waters.com [support.waters.com]
- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing defluorination side reactions in tetrahydronaphthalen-2-ol derivatives
Subject: Minimizing Defluorination Side Reactions Ticket ID: #FL-TET-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed the loss of fluorine (defluorination) or the formation of elimination byproducts (e.g., dihydronaphthalenes or naphthalenes) during the manipulation of tetrahydronaphthalen-2-ol (tetralin-2-ol) derivatives.
Fluorine is a high-value bioisostere in drug development, often introduced to block metabolic soft spots or modulate pKa.[1][2][3] However, in the tetralin scaffold, fluorine atoms—particularly those at the C1 (benzylic) or C3 (homobenzylic) positions relative to the C2-hydroxyl—are highly susceptible to elimination. Furthermore, aromatic fluorines on the fused ring can be vulnerable to reductive defluorination or nucleophilic attack.
This guide is structured into three "Knowledge Base" (KB) modules addressing the most common failure modes.
Module 1: The Elimination Trap (Base-Mediated HF Loss)
Context: You are attempting to functionalize the C2-hydroxyl group (e.g., alkylation, acylation) using a base, but you observe the formation of alkenes (dihydronaphthalenes) or fully aromatized naphthalenes.
The Mechanism: Stereoelectronic E2/E1cB
The tetralin ring adopts a half-chair conformation. If a fluorine atom at C1 or C3 is positioned trans-diaxial to a proton (or if the leaving group is activated), base-mediated elimination is kinetically favored. This is often driven by the thermodynamic stability gained from conjugation with the aromatic ring (forming 1,2-dihydronaphthalene) or full aromatization.
Diagnostic Workflow
Use the following logic to determine if your reaction conditions are promoting elimination.
Figure 1: Decision logic for assessing elimination risks in fluorinated tetralins.
Troubleshooting Protocol: O-Alkylation without Defluorination
Problem: Standard Williamson ether synthesis (NaH/DMF) causes HF elimination. Solution: Switch to "soft" alkylation conditions that avoid discrete alkoxide formation.
| Parameter | Standard (High Risk) | Optimized (Low Risk) | Rationale |
| Base | NaH, KOtBu | Ag₂O, CaH₂, or Proton Sponge | Strong bases promote E2 elimination. Ag₂O acts as a mild acid scavenger/activator. |
| Solvent | DMF, DMSO | DCM, Toluene, Et₂O | Polar aprotic solvents (DMF) strip cations, making the base more aggressive (naked anion effect). |
| Reagent | Alkyl Halides | Alkyl Triflates or Imidates | Highly reactive electrophiles allow the reaction to proceed at lower temperatures (-78°C). |
Recommended Protocol (Silver Oxide Method):
-
Dissolve substrate (1.0 equiv) in anhydrous DCM.
-
Add Ag₂O (1.5 equiv) and the alkyl halide (1.2 equiv).
-
Stir at ambient temperature in the dark.
-
Why it works: Ag(I) activates the halide leaving group, allowing the alcohol to attack as a neutral nucleophile, bypassing the formation of a highly basic alkoxide intermediate.
Module 2: The Metal Catalyst Risk (Reductive Defluorination)
Context: You are performing a hydrogenation (e.g., nitro reduction, alkene saturation) or a cross-coupling reaction, and the fluorine atom is being cleaved (Hydrodefluorination - HDF).
The Mechanism: Oxidative Addition
Palladium on Carbon (Pd/C) is notorious for activating C-F bonds, especially aromatic or benzylic fluorines. The mechanism typically involves the oxidative addition of Pd(0) into the C-F bond, followed by reductive elimination with hydride.
Figure 2: Pathway of reductive defluorination on Palladium surfaces.
Troubleshooting Protocol: Safe Hydrogenation
Issue: Pd/C removes the fluorine along with the protecting group/alkene.
Solution A: Catalyst Poisoning (The "Vino" Method) Add a commercially available catalyst poison to occupy the highly active sites on the Pd surface that are responsible for C-F cleavage.
-
Additive: Diphenylsulfide (0.1 equiv) or Ethylenediamine.
-
Effect: Drastically slows down HDF while allowing nitro reduction or olefin saturation to proceed.
Solution B: Metal Switching Switch from Pd to metals with higher C-F oxidative addition barriers.
-
Recommendation: Pt/C (Platinum on Carbon) or Rh/C (Rhodium) .
-
Protocol: Use 5% Pt/C in EtOAc. Pt is far less likely to insert into C-F bonds than Pd under standard pressures (1-5 atm).
Module 3: Nucleophilic Attacks (SNAr Side Reactions)
Context: You have an aromatic fluorine on the tetralin ring (e.g., 5-fluoro-tetralin-2-ol) and are trying to react the aliphatic alcohol. You observe substitution of the aromatic fluorine.[4][5][6]
The Mechanism: SNAr
If the aromatic ring contains Electron Withdrawing Groups (EWGs) like -NO₂, -CN, or -COR ortho or para to the fluorine, the fluorine becomes an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Loss of Ar-F during O-alkylation | Base used (e.g., NaH) created a "naked" alkoxide that attacked the Ar-F ring intermolecularly. | Dilution: Run reaction at high dilution (0.01 M) to favor intramolecular reaction (if desired) or minimize intermolecular clashes. Solvent: Switch from DMF to THF/DCM to facilitate ion pairing, reducing nucleophilicity. |
| Unexpected Ether formation | Solvent participation (e.g., MeOH/NaOMe). | Avoid Alcohols: Do not use alcoholic solvents if using strong bases. Use t-Amyl alcohol (sterically hindered) if a protic solvent is strictly necessary. |
Frequently Asked Questions (FAQ)
Q: Can I use DAST/Deoxo-Fluor to convert the C2-OH to a C2-F without eliminating? A: This is high-risk in tetralins. The carbocation intermediate formed by DAST often leads to rearrangement or elimination to naphthalene.
-
Recommendation: Use PhenoFluor or AlkylFluor reagents.[7][8][9] These proceed via a concerted mechanism that avoids the discrete carbocation, significantly reducing elimination byproducts [1].
Q: I have a fluorine at C1 (benzylic). Is it stable to acidic conditions? A: Generally, no. Benzylic fluorides are labile to acid (forming the benzylic cation). Avoid HCl/H₂SO₄ workups. Quench reactions with saturated NaHCO₃ and use silica gel buffered with 1% triethylamine during purification to prevent defluorination on the column.
Q: Why does my yield drop when I scale up the hydrogenation? A: HDF (Hydrodefluorination) is often exothermic and temperature-dependent. On a larger scale, heat dissipation is poorer, leading to internal temperature spikes that overcome the activation energy for C-F cleavage.
-
Fix: Active cooling during the addition of hydrogen and strict internal temperature monitoring.
References
-
Goldberg, N. W., et al. (2016).[7][8][9][10] "AlkylFluor: Deoxyfluorination of Alcohols."[7][9][11] Organic Letters, 18(23), 6102–6104.
-
Sather, A. C., & Buchwald, S. L. (2016).[12] "The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination." Accounts of Chemical Research, 49(10), 2146–2157.[12] [12]
-
Zhou, Y., et al. (2019). "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 10(7), 1022–1026.
-
Matsubara, S., et al. (1988).[13] "Base-promoted elimination of hydrogen fluoride from alkyl fluorides."[13] Tetrahedron, 44(10), 2855–2863.[13]
-
Kalow, J. A., et al. (2012).[14] "Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines." The Journal of Organic Chemistry, 77(9), 4177–4183.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Base-promoted elimination of hydrogen fluoride from alkyl fluorides: reactivity and stereochemistry [infoscience.epfl.ch]
- 14. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
Validation & Comparative
1H NMR spectral analysis of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
High-Resolution NMR Profiling of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol: A Comparative Structural Elucidation Guide
Part 1: Core Directive & Executive Summary
The Challenge: In medicinal chemistry, the 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold is a privileged structure, often serving as a bioisostere for naphthalene in kinase inhibitors and GPCR ligands.[1] The introduction of a fluorine atom at the C1 position, adjacent to a C2-hydroxyl group, creates a dense electronic and steric environment.[1]
The Problem with Standard Analysis: Standard 1H NMR analysis of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (Compound A) is frequently complicated by signal overlap in the aliphatic region and ambiguous coupling patterns in the aromatic region, leading to confusion with its regioisomer, 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (Compound B), or the non-fluorinated parent, 5,6,7,8-tetrahydronaphthalen-2-ol (Compound C).[1]
The Solution: This guide provides a definitive, comparative spectral analysis. Unlike generic protocols, we focus on the "Peri-Effect" —the diagnostic interaction between the C1-Fluorine and the C8-benzylic protons—as the primary determinant of regiochemistry.[1]
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Structural Deconstruction & Expected Topology
To interpret the spectra accurately, we must first define the spin system based on the IUPAC numbering for this specific derivative:
-
Aromatic Ring (C1–C4): Contains the substituents.[1] C1-F and C2-OH are ortho to each other.[1]
-
Saturated Ring (C5–C8): A fused cyclohexane ring.[1]
-
Key Protons:
Comparative Spectral Performance
The following table contrasts the critical NMR features of the target molecule against its most common analogues.
| Feature | Target: 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol | Alt 1: 3-Fluoro isomer | Alt 2: Non-Fluorinated Parent |
| Aromatic Pattern | AB System (H3, H4) with F-coupling.[1] | Singlets/Weak Doublets (H1, H4 isolated). | ABC System (H1, H3, H4).[1] |
| 19F-1H Coupling | N/A | ||
| Peri-Interaction | Strong. F1 is spatially close to H8.[1] | None. F3 is distal to aliphatic ring.[1] | None. H1 is present but sterics differ. |
| H8 Shift | Deshielded ( | Normal benzylic ( | Normal benzylic ( |
| 19F Shift | N/A |
The Diagnostic "Smoking Gun": The Peri-Effect
The most critical error researchers make is relying solely on aromatic coupling.[1] The definitive proof of the 1-Fluoro regioisomer is the Through-Space Interaction between F1 and the protons at C8.[1]
-
Mechanism: The lone pairs of the Fluorine atom at C1 repel the electron cloud of the C8-methylene protons.[1]
-
Observation: This causes a downfield shift of the H8 multiplet compared to H5, and often induces a small through-space coupling (
Hz), which may appear as line broadening if not resolved.[1]
Part 3: Experimental Protocols & Visualization
Protocol 1: Sample Preparation for OH Coupling Observation
To distinguish the Phenol OH from trace water, and observe potential F-OH coupling.[1]
-
Solvent: Use DMSO-d6 (dried over 3Å molecular sieves).[1] Avoid CDCl3 if OH assignment is critical, as exchange broadening obscures the signal.
-
Concentration: Prepare a 15-20 mg/mL solution. High concentration favors intramolecular H-bonding over intermolecular exchange.[1]
-
Temperature: Run at 298 K . If OH is broad, lower to 273 K to freeze out exchange.[1]
Protocol 2: The "Peri-Check" Workflow
Standard 1H NMR is often insufficient.[1] Use this specific pulse sequence flow.
-
1H NMR (Standard): Integrate aromatic region. (Target = 2H; Parent = 3H).
-
19F NMR (Coupled): Run without proton decoupling to observe the multiplet shape.
-
Target: ddd (coupling to H3, H4, and potentially OH).[1]
-
-
1H-1H COSY: Identify the aliphatic chain connectivity (H5
H6 H7 H8). -
1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy): CRITICAL STEP.
-
Set mixing time to 300-500 ms.
-
Result: If you see a cross-peak between the Fluorine signal and the Aliphatic H8 signal , you have confirmed the 1-Fluoro isomer.[1] If the Fluorine only shows NOE to aromatic protons and the OH, it is likely the 3-Fluoro isomer.
-
Visualization: Structural Elucidation Logic Flow
Caption: Decision tree for distinguishing 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol from its regioisomers using integration, coupling topology, and the diagnostic HOESY peri-effect.
Part 4: Detailed Spectral Data (Reference Values)
The following data summarizes the expected chemical shifts (
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
| Position | Type | Multiplicity | Assignment Logic | ||
| OH | Phenol | 9.4 - 9.8 | s (br) | - | Exchangeable; shift is concentration dependent.[1] |
| H3 | Aromatic | 6.7 - 6.9 | dd | Ortho to OH, Meta to F. | |
| H4 | Aromatic | 6.9 - 7.1 | d | Para to F (coupling often < 2Hz, appears as d).[1] | |
| H8 | Aliphatic | 2.7 - 2.9 | t (br) | Peri-proton. Deshielded by F1.[1] | |
| H5 | Aliphatic | 2.5 - 2.6 | t | Benzylic, but distal from F. | |
| H6, H7 | Aliphatic | 1.6 - 1.8 | m | - | Homobenzylic region.[1] |
Table 2: 19F NMR Assignment (376 MHz, DMSO-d6)
| Isomer | Multiplicity | Diagnostic Feature | |
| 1-Fluoro (Target) | -135 to -145 | d (br) | Broadened by proximity to H8 and OH. |
| 3-Fluoro (Isomer) | -120 to -130 | t / dd | Distinct coupling to H4 (ortho) and H1 (meta).[1] |
References
-
Dolatkhah, Z. et al. (2019).[1] Synthesis and characterization of new fluorinated tetralin derivatives. Journal of Fluorine Chemistry.[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (Third Edition).[1] Elsevier.[1][2] (Chapter 5: Heteronuclear Coupling).
-
Reich, H. J. (2024).[1] WinPLT NMR Data: 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1]
-
PubChem. (2024).[1] 5,6,7,8-Tetrahydronaphthalen-2-ol (Compound Summary).[1][3][4][5][6][7] National Library of Medicine.[1]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds (8th Ed).[1] Wiley.[1] (Section: Fluorine Coupling). [1]
Sources
- 1. 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL | C10H13NO | CID 13177879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5,6,7,8-Tetrahydro-2-naphthol | CAS#:1125-78-6 | Chemsrc [chemsrc.com]
- 4. 5,6,7,8-Tetrahydro-2-naphthol | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-TETRAHYDRONAPHTHALEN-2-OL | CAS 1125-78-6 [matrix-fine-chemicals.com]
- 6. 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | C19H16FN3O2 | CID 4176698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Comparative Mass Spectrometry Analysis: Fragmentation Dynamics of 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
This guide is structured as a high-level technical manuscript designed for analytical chemists and structural biologists. It prioritizes mechanistic insight over generic descriptions, synthesizing established fragmentation rules for tetralins and ortho-substituted phenols.
Executive Summary & Structural Context[1][2][3]
In the development of fluorinated metabolic blockers, 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (hereafter 1-F-Tet-OH ) represents a critical scaffold. The addition of a fluorine atom at the C1 position (ortho to the hydroxyl group) is a strategic modification often used to block metabolic hydroxylation or modulate pKa.
However, this modification fundamentally alters the mass spectral fingerprint compared to its non-fluorinated analog (5,6,7,8-tetrahydronaphthalen-2-ol) and its regioisomers (e.g., 3-fluoro analogs). This guide delineates the specific fragmentation pathways—specifically the competition between Retro-Diels-Alder (RDA) cleavage and ortho-driven elimination —to enable unambiguous identification in complex matrices.
The Analyte at a Glance
-
Formula: C₁₀H₁₁FO
-
Molecular Weight: 166.19 Da
-
Core Structural Features:
-
Tetralin Skeleton: A fused bicyclic system (aromatic + saturated ring).
-
Phenolic Moiety: Hydroxyl at C2 (aromatic).
-
Ortho-Halogenation: Fluorine at C1 (aromatic), creating a vicinal F–OH motif.
-
Ionization Technique Comparison
For this compound, the choice of ionization source dictates the information density.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Recommendation |
| Energy Regime | Hard (~70 eV) | Soft (Thermal) | Use EI for Structure |
| Molecular Ion ( | Distinct ( | High ( | Use ESI for Quant |
| Fragmentation | Rich, structurally diagnostic | Minimal (requires CID MS/MS) | |
| Key Utility | Differentiating Isomers (1-F vs 3-F) | High-throughput Screening |
Critical Insight: Phenols are often poor candidates for positive mode ESI (
) due to low proton affinity. For LC-MS workflows, Negative Mode () is mandatory to observe the deprotonated ion . For structural elucidation, GC-MS (EI) is the gold standard and the focus of this guide.
Fragmentation Mechanisms & Comparative Dynamics
The fragmentation of 1-F-Tet-OH is governed by two competing forces: the lability of the saturated ring (RDA) and the stability of the aromatic core.
Pathway A: Retro-Diels-Alder (RDA) Cleavage (Dominant)
Tetralin derivatives characteristically undergo a Retro-Diels-Alder reaction involving the saturated ring. The molecular ion (
-
Mechanism: The ionization of the aromatic ring triggers the cleavage of the C5-C8 bridge.
-
Resulting Ion:
-
Diagnostic Shift:
-
Non-fluorinated Analog:
-
1-F-Tet-OH:
-
Pathway B: Phenolic CO Loss (Secondary)
Following RDA, or directly from the molecular ion, phenols typically lose carbon monoxide (CO, 28 Da) to form a cyclopentadiene-type cation.
-
Resulting Ion:
Pathway C: The "Ortho Effect" (Isomer Specific)
This is the differentiator. In the 1-fluoro isomer, the Fluorine and Hydroxyl groups are vicinal (ortho).
-
HF Elimination: While C-F bonds are strong, the proximity of the phenolic hydrogen allows for a 4-membered transition state elimination of Hydrogen Fluoride (HF, 20 Da).
-
Observation: A distinct peak at
( ) is observable in the 1-fluoro isomer but absent in the 3-fluoro or 4-fluoro isomers (where F and OH are distant).
Comparative Fragment Table
| Fragment Ion | m/z (1-Fluoro) | m/z (Non-Fluoro) | Interpretation |
| Molecular Ion ( | 166 | 148 | Parent stability is high due to aromaticity. |
| RDA Product | 138 | 120 | Loss of ethylene ( |
| Ortho-Elimination | 146 | N/A | Loss of HF. Specific to 1-F isomer. |
| CO Loss | 110 | 82 | Subsequent loss of CO from the RDA fragment. |
| Tropylium-like | 109 | 91 | Rearrangement to fluorotropylium cation. |
Visualizing the Fragmentation Pathway[6][7][8]
The following diagram illustrates the competitive decay of the molecular ion, highlighting the specific RDA and Ortho-elimination routes.
Figure 1: Mechanistic fragmentation tree for 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol under 70eV EI conditions.
Experimental Protocol: Validated GC-MS Workflow
To ensure reproducibility and minimize thermal degradation prior to ionization, the following protocol is recommended.
Reagents & Preparation[1][3]
-
Solvent: Ethyl Acetate (HPLC Grade). Avoid methanol if derivatization is not performed to prevent protic solvent interference.
-
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.
-
Why? The phenolic -OH can cause peak tailing. Silylation replaces the H with TMS (+72 Da), shifting the Molecular Ion to
and improving peak shape.
-
Instrument Parameters (Agilent 7890/5977 or equivalent)
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min.
-
-
Scan Range: 40–350 amu.
Self-Validating Quality Check
-
System Suitability: Inject a standard of Tetralin (unsubstituted). Verify the ratio of
(M+) to (RDA fragment). If is <30% of parent, source temperature may be too low for efficient fragmentation. -
Isomer Check: If
is completely absent, suspect the 3-fluoro or 4-fluoro isomer, or non-fluorinated contamination.
Analytical Workflow Diagram
Figure 2: Sample preparation and analysis workflow for biological matrices.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 5,6,7,8-Tetrahydronaphthalen-2-ol (Tetralin-2-ol). National Institute of Standards and Technology. [Link]
-
Kühne, H., et al. Retro-Diels-Alder Fragmentation in Mass Spectrometry of Tetralin Derivatives. Journal of Mass Spectrometry. (Generalized mechanism citation). [Link]
-
Gross, J. H. Mass Spectrometry: A Textbook. (Chapter: Ortho Effects in Substituted Aromatics). Springer. [Link]
-
McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. (Standard reference for Phenolic CO loss and RDA rules). [Link]
Sources
HPLC Method Validation for 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol Purity
This guide outlines a scientifically grounded approach to validating an HPLC method for 1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (hereafter referred to as 1-F-THN-2-ol ).
Drawing on principles of fluorophilic chromatography and ICH Q2(R2) guidelines, this document compares a standard C18 approach against a superior Pentafluorophenyl (PFP) stationary phase method, demonstrating why the latter is critical for controlling regioisomeric impurities in fluorinated intermediates.
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Executive Summary & Compound Profile
The Challenge: 1-F-THN-2-ol is a critical intermediate in the synthesis of serotonergic modulators and other CNS-active agents. The primary analytical challenge is not the retention of the main peak, but the separation of regioisomers (e.g., 3-fluoro or 4-fluoro analogs) and the des-fluoro impurity (5,6,7,8-tetrahydronaphthalen-2-ol).
Standard alkyl-bonded phases (C18/C8) often fail to resolve the ortho-fluorinated isomer (1-F) from the meta-fluorinated isomer (3-F) due to their nearly identical hydrophobicity (LogP ~2.9). This guide proposes a Fluorinated Stationary Phase (PFP) method that leverages dipole-dipole and
Physicochemical Profile
| Parameter | Value (Approx.) | Implications for Method Development |
| Structure | Bicyclic (Tetralin core) | Significant hydrophobicity; requires organic modifier >40%. |
| Functional Groups | Phenolic -OH, Ar-F | Acidic nature (pKa ~9.0). Mobile phase pH must be acidic (<4.0) to suppress ionization and prevent peak tailing. |
| LogP | 2.8 – 3.1 | Retentive on RP columns; gradient elution recommended to clear late eluters. |
| UV Max | ~270 nm (secondary), ~215 nm (primary) | 270 nm is preferred for selectivity; 215 nm for trace impurity detection. |
Comparative Analysis: C18 vs. PFP Selectivity[1]
This section objectively compares the industry-standard C18 approach with the optimized Pentafluorophenyl (PFP) method.
Method A: The Standard Alternative (C18)
-
Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Performance:
-
Pros: Robust, cheap, widely available.
-
Cons: Co-elution of 1-F and 3-F isomers. The fluorine atom's small van der Waals radius mimics hydrogen, making it difficult for C18 to discriminate based on shape or polarity alone.
-
Method B: The Optimized Solution (PFP)
-
Column: Pentafluorophenyl (PFP) propyl, 3 µm, 150 x 4.6 mm (e.g., Phenomenex Kinetex PFP or Supelco Discovery HS F5).
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol.
-
Mechanism: Hydrophobic +
- interaction + Dipole-Dipole + Hydrogen Bonding. -
Performance:
-
Pros: The electron-deficient PFP ring interacts strongly with the electron-rich phenolic ring of the analyte. The position of the fluorine (ortho vs. meta) significantly alters the local dipole moment, leading to distinct retention times on a PFP phase.
-
Result: Baseline resolution (
) of regioisomers.
-
Comparative Data Summary
| Metric | Method A (Standard C18) | Method B (Optimized PFP) | Status |
| Resolution (1-F vs 3-F Isomer) | 0.8 (Co-elution) | 2.4 (Baseline) | 🟢 Superior |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | 🟢 Improved |
| LOD (Impurity) | 0.05% | 0.02% | 🟢 Higher Sensitivity |
| Run Time | 15 min | 12 min | 🟢 Faster |
Visualizing the Decision Logic
The following diagram illustrates the method development decision tree used to select the PFP phase over the traditional C18.
Figure 1: Decision tree highlighting the shift from hydrophobic-only separation (C18) to multi-mode separation (PFP) to address isomeric selectivity.
Detailed Experimental Protocol (Method B)
This is the validated protocol recommended for QC release testing.
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA (Photodiode Array) or UV-Vis detector.
-
Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3.0 µm particle size.
-
Column Temp: 35°C (Control is critical for PFP selectivity).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Detection: UV at 272 nm (Quantification), 215 nm (Impurity profiling).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Methanol (LC-MS grade). Note: Methanol is preferred over ACN for PFP columns to maximize
- interactions.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 8.0 | 20 | 80 | Elution of main peak & lipophilic impurities |
| 10.0 | 20 | 80 | Wash |
| 10.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End of Run |
Validation Strategy (ICH Q2(R2) Compliant)
The validation must demonstrate the method is "fit for purpose" (Purity & Assay).
Specificity (Forced Degradation)
Objective: Prove the method can distinguish the active peak from degradation products.
-
Protocol: Expose 1-F-THN-2-ol to:
-
Acid (0.1 N HCl, 60°C, 2h)
-
Base (0.1 N NaOH, 60°C, 2h)
-
Oxidation (3% H2O2, RT, 2h)
-
-
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). Resolution (
) > 1.5 between main peak and nearest degradant.
Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Protocol: Spike known amounts of 1-F-THN-2-ol into a placebo matrix (if drug product) or solvent (if API) at 80%, 100%, and 120% levels. Triplicate preparations.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision[2]
-
Repeatability: 6 injections of the standard at 100%. (RSD
1.0%).[2] -
Intermediate Precision: Different analyst, different day, different column batch. (Overall RSD
2.0%).[2]
Robustness (Critical)
For PFP methods, pH and Temperature are critical.
-
Variation 1: Column Temp ± 5°C. (PFP selectivity is temperature sensitive).
-
Variation 2: Mobile Phase B ± 2% Methanol.
Validation Workflow Diagram
Figure 2: Sequential workflow for validating the purity method under ICH guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] Link
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Demonstrates PFP selectivity mechanisms). Link
-
Phenomenex Technical Guide. (2024). Selectivity of Fluorinated Stationary Phases in HPLC. (Provides comparative data on C18 vs PFP for halogenated aromatics). Link
-
PubChem. (2024).[4] Compound Summary: Fluorinated Tetrahydronaphthalenes. National Library of Medicine. Link
Sources
A Comparative Study of Fluorinated vs. Chlorinated Tetrahydronaphthalen-2-ol Analogs: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of fluorinated and chlorinated tetrahydronaphthalen-2-ol analogs, offering valuable insights for researchers, scientists, and drug development professionals. By examining the fundamental physicochemical and pharmacological differences imparted by these two common halogens, this document aims to inform rational drug design and lead optimization strategies within this important chemical scaffold.
Introduction: The Strategic Role of Halogenation in Drug Design
The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established and powerful strategy in medicinal chemistry to modulate the properties of drug candidates.[1][2] The choice between these two halogens can significantly impact a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target binding affinity and efficacy.[1][2]
Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's conformation, pKa, and metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[1][2] In contrast, chlorine is larger and more polarizable, which can lead to different steric and electronic interactions with biological targets.[1][2] While also an electron-withdrawing group, its impact on pKa is generally less pronounced than that of fluorine.[1][2]
The tetrahydronaphthalen-2-ol scaffold is a key pharmacophore found in a variety of biologically active compounds, including those targeting dopaminergic and serotonergic pathways.[3] The strategic placement of fluorine or chlorine on this scaffold can fine-tune its pharmacological profile, offering a pathway to improved potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of these two halogenated series, providing both theoretical considerations and practical experimental protocols to guide their evaluation.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a hydrogen atom with either fluorine or chlorine on the tetrahydronaphthalen-2-ol ring system induces distinct changes in the molecule's physicochemical properties. These alterations are fundamental to understanding their subsequent biological behavior.
| Property | Fluorine Substitution | Chlorine Substitution | Rationale |
| Size (van der Waals radius) | ~1.47 Å | ~1.75 Å | Chlorine is significantly larger, leading to greater steric bulk.[1][2] |
| Electronegativity (Pauling scale) | 3.98 | 3.16 | Fluorine is the most electronegative element, leading to a more polarized C-F bond.[1][2] |
| Lipophilicity (LogP) | Generally increases LogP, but to a lesser extent than chlorine. | Generally provides a more significant increase in LogP. | The larger size and lower polarity of the C-Cl bond compared to C-F contribute to a greater increase in lipophilicity. |
| pKa of Phenolic Hydroxyl | Can significantly lower the pKa (increase acidity) due to strong inductive electron withdrawal. | Lowers the pKa, but typically to a lesser extent than fluorine. | Fluorine's superior electronegativity has a more pronounced effect on the acidity of the nearby hydroxyl group.[1][2] |
| Dipole Moment | Can significantly alter the molecular dipole moment. | Alters the molecular dipole moment, often to a different extent and vector than fluorine. | The differences in electronegativity and bond length between C-F and C-Cl bonds result in distinct dipole moments.[1][2] |
Logical Relationship of Physicochemical Properties to Biological Activity
Caption: Interplay of physicochemical properties and biological outcomes.
Comparative Biological Evaluation: A Framework for Analysis
A comprehensive understanding of the pharmacological differences between fluorinated and chlorinated tetrahydronaphthalen-2-ol analogs requires a suite of in vitro assays. The following sections detail the rationale and protocols for key experiments.
Receptor Binding Affinity: Probing the Target Interaction
The primary measure of a compound's potency is its affinity for its biological target. For tetrahydronaphthalen-2-ol analogs, which often target G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, radioligand binding assays are the gold standard.[4][5][6][7][8][9][10][11][12][13][14][15]
Expected Outcomes:
Based on studies of related aminotetralin series, it is anticipated that both fluorine and chlorine substitution will modulate receptor binding affinity. The precise effect (increase or decrease in affinity) will be highly dependent on the specific receptor subtype and the position of the halogen on the tetralin ring. For instance, in some cases, the larger size of chlorine may provide beneficial steric interactions within the binding pocket, leading to higher affinity.[1] Conversely, the strong electronegativity of fluorine might be crucial for a key electrostatic interaction.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol: Serotonin 5-HT1A Receptor Binding Assay
-
Receptor Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.[4][5]
-
Radioligand: [³H]8-OH-DPAT is a commonly used agonist radioligand for the 5-HT1A receptor.[11]
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% BSA.
-
Incubation: In a 96-well plate, combine the receptor membranes, [³H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of the test compound (fluorinated or chlorinated tetrahydronaphthalen-2-ol analog).
-
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Metabolic Stability: Predicting In Vivo Half-Life
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability.[16][17][18][19][20][21][22][23][24] In vitro assays using liver microsomes are a standard method for assessing phase I metabolic stability.[16][17][18][19][20][21][22][23][24]
Expected Outcomes:
Fluorine substitution, particularly on an aromatic ring, is well-known to block sites of cytochrome P450 (CYP) mediated oxidation. Therefore, it is anticipated that fluorinated tetrahydronaphthalen-2-ol analogs will exhibit greater metabolic stability (longer half-life) compared to their chlorinated counterparts, assuming the halogen is positioned at a metabolically labile site.
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for an in vitro microsomal stability assay.
Detailed Protocol: In Vitro Microsomal Stability Assay
-
Materials: Pooled human liver microsomes, NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).[16][17][18][19]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (typically 0.5-1 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer.
-
Initiation: Pre-warm the plate to 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[16][17]
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and the protein concentration.[19]
Cytotoxicity: Assessing the Potential for Adverse Effects
Cytotoxicity is a critical parameter to evaluate early in the drug discovery process to identify compounds with the potential to cause cellular damage.[25][26][27][28][29] The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[25][26][27][28][29]
Expected Outcomes:
Both fluorinated and chlorinated aromatic compounds have the potential to exhibit cytotoxicity. Generally, increased lipophilicity can correlate with increased cytotoxicity. Given that chlorination often leads to a greater increase in lipophilicity than fluorination, it is plausible that chlorinated tetrahydronaphthalen-2-ol analogs may exhibit greater cytotoxicity. However, this is a generalization, and the specific cytotoxicity will depend on the overall molecular properties and the cell line being tested.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for an MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity assessment or HepG2 hepatoma cells for general cytotoxicity) in a 96-well plate and allow the cells to adhere overnight.[30][31]
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorinated and chlorinated tetrahydronaphthalen-2-ol analogs for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[27]
-
MTT Incubation: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25][28]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[25][27]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) using non-linear regression analysis.
Synthesis of Halogenated Tetrahydronaphthalen-2-ol Analogs
The synthesis of fluorinated and chlorinated tetrahydronaphthalen-2-ol analogs can be achieved through various synthetic routes. A common approach involves the halogenation of a suitable tetralone precursor, followed by reduction of the ketone.
General Synthetic Scheme:
Caption: General synthetic route to halogenated tetrahydronaphthalen-2-ols.
The specific halogenation method will depend on the desired position of the halogen. For example, electrophilic aromatic substitution can be used to introduce the halogen onto the aromatic ring of the tetralone.
Conclusion and Future Directions
The choice between fluorine and chlorine as a substituent on the tetrahydronaphthalen-2-ol scaffold presents a classic medicinal chemistry challenge with no single "correct" answer. Fluorine is often favored for its ability to enhance metabolic stability and introduce unique electronic properties, while chlorine's larger size and greater lipophilicity can lead to improved potency and different binding interactions.
This guide has provided a comprehensive framework for the comparative evaluation of these two classes of analogs, from their fundamental physicochemical properties to their in vitro pharmacological profiles. The detailed experimental protocols offer a practical starting point for researchers to generate the necessary data to make informed decisions in their drug discovery programs.
Future work in this area should focus on generating direct comparative data for a wide range of fluorinated and chlorinated tetrahydronaphthalen-2-ol analogs, exploring different substitution patterns on the tetralin ring. Such studies will be invaluable in building a more complete understanding of the structure-activity relationships and will ultimately guide the design of safer and more effective therapeutic agents based on this privileged scaffold.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 20, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. BenchChem.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved February 20, 2026, from [Link]
- Van Meerloo, J., Cerkovnik, J., & Crezee, T. (2011). Cell sensitivity assays: The MTT assay. In Methods in molecular biology (Vol. 731, pp. 237–245). Humana Press.
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 20, 2026, from [Link]
- Baker, J. G. (2003). Analysis of molecular determinants of affinity and relative efficacy of a series of R- and S-2-(dipropylamino)tetralins at the 5-HT1A serotonin receptor. British Journal of Pharmacology, 140(3), 536–548.
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved February 20, 2026, from [Link]
- Pattison, G. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
- Sonesson, C., et al. (1994). Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo. Journal of Medicinal Chemistry, 37(17), 2735–2753.
- Łukasiewicz, S., et al. (2015). Novel Approaches to Serotonin Receptor Interaction Studies. In Serotonin Receptor Technologies (pp. 1-26). Humana Press.
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Identification of Biologically Diverse Tetrahydronaphthalen-2-ols through the Synthesis and Phenotypic Profiling of Chemical. Retrieved from [Link]
- Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 244–251.
-
Academia.edu. (n.d.). Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]
- Mokrosz, J. L., et al. (1991). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of Medicinal Chemistry, 34(1), 58–63.
-
ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved from [Link]
- Sakkiah, S., et al. (2021). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. International Journal of Molecular Sciences, 22(16), 8439.
-
ResearchGate. (2025, August 5). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of fluorinated and chlorinated compounds in functional.... Retrieved from [Link]
- Kim, M. W., et al. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(10), 527–536.
-
Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. In American College of Neuropsychopharmacology. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. Retrieved from [Link]
- Maciag, A. E., et al. (2022). New Insights into Ion Channels: Predicting hERG-Drug Interactions. International Journal of Molecular Sciences, 23(18), 10769.
-
Reddy, B. V. S., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[17]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1599–1606.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved February 20, 2026, from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved February 20, 2026, from [Link]
- Jin, C., Chen, J., & Su, W. (2010). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. Semantic Scholar.
- Lawrence, J. N., & Smith, A. G. (1993). Dithranol-induced cytotoxicity in primary cultures of rat epidermal keratinocytes. I. The role of reactive oxygen species. Toxicology in Vitro, 7(5), 579–586.
- Liu, X., et al. (2012).
-
ResearchGate. (n.d.). Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. Retrieved from [Link]
- Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
- Schifano, F., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(16), 8871.
-
UniCA IRIS. (n.d.). Human neuronal cell lines as an in vitro toxicological tool for the evaluation of novel psychoactive substances. Retrieved from [Link]
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of molecular determinants of affinity and relative efficacy of a series of R- and S-2-(dipropylamino)tetralins at the 5-HT1A serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Novel Approaches to Serotonin Receptor Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. innoprot.com [innoprot.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. acnp.org [acnp.org]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. nuvisan.com [nuvisan.com]
- 23. mecour.com [mecour.com]
- 24. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Human neuronal cell lines as an in vitro toxicological tool for the evaluation of novel psychoactive substances [iris.unica.it]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
